2-Methyl-4-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHFBIGOATLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659372 | |
| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-45-6 | |
| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-4-(trifluoromethyl)phenylboronic acid CAS number
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, its critical role in palladium-catalyzed cross-coupling reactions, representative synthesis protocols, and its applications, underpinned by field-proven insights and authoritative references.
Introduction and Strategic Importance
This compound (CAS Number: 957034-45-6 ) is a specialized organoboron compound that has garnered significant attention in organic synthesis.[1][2] Its structure, featuring a trifluoromethyl (-CF3) group and a methyl (-CH3) group on a phenylboronic acid scaffold, makes it a highly valuable reagent. The trifluoromethyl group is a crucial bioisostere for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This makes the title compound an indispensable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science industries.[3][4]
Boronic acids are prized for their versatile reactivity, stability, and relatively low toxicity; upon degradation, they typically yield boric acid, a compound considered environmentally benign.[5] This guide will explore the causality behind the utility of this compound, focusing on its application in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are foundational to its application in synthesis. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methyl group create a unique electronic profile that influences its reactivity.
| Property | Value | Source(s) |
| CAS Number | 957034-45-6 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂ | [6] |
| Molecular Weight | 203.96 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline powder | [7] |
| Functional Groups | Boronic acid [-B(OH)₂], Methyl [-CH₃], Trifluoromethyl [-CF₃] | N/A |
Core Application: The Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) bonds.[3][8] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate, demonstrating broad functional group tolerance and mild reaction conditions.[8]
The Catalytic Cycle: A Mechanistic Breakdown
The reaction proceeds via a well-established catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The presence of a base is critical for activating the boronic acid, which facilitates the transmetalation step.[11]
-
Oxidative Addition : A palladium(0) complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate.[8][9]
-
Transmetalation : The organic moiety from the activated boronic acid (in this case, the 2-methyl-4-(trifluoromethyl)phenyl group) is transferred to the palladium(II) center, displacing the halide. This is the rate-determining step in many cases.[9]
-
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the cycle.[9][10]
Representative Synthesis Protocol
Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[5] The following is a representative, self-validating protocol.
Objective : To synthesize this compound.
Causality : This process relies on creating a nucleophilic aryl species (Grignard or organolithium reagent) that can attack the electrophilic boron atom of the trialkyl borate. Anhydrous conditions are critical as organometallic intermediates react violently with water. The final acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.
Step-by-Step Methodology
-
Preparation of the Grignard Reagent (Anhydrous Conditions)
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be added to initiate the reaction.
-
Stir the mixture until the magnesium has been consumed, indicating the formation of the Grignard reagent.
-
-
Borylation (Low Temperature)
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF, maintaining the temperature below -70 °C to prevent over-addition.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold 1 M hydrochloric acid (HCl).
-
Stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Safety and Handling
As with all chemical reagents, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general guidelines for arylboronic acids apply.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]
-
Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as boronic acids can be sensitive to moisture.
-
First Aid :
Conclusion
This compound is a powerful and versatile building block in synthetic chemistry. Its unique electronic and structural properties make it an ideal reagent for constructing complex organic molecules via the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, this compound offers a reliable pathway to novel structures with enhanced biological and physical properties, cementing its role as a critical tool in modern chemical innovation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-2-(trifluoromethyl)phenylboronic acid Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. lookchem.com [lookchem.com]
Synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 2-Methyl-4-(trifluoromethyl)phenylboronic acid (CAS No. 957034-45-6).[1] This versatile organoboron compound is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from the unique combination of a boronic acid moiety, which enables participation in powerful cross-coupling reactions, and the 2-methyl and 4-trifluoromethyl substituents on the phenyl ring, which impart specific steric and electronic properties to target molecules. This document details field-proven synthetic protocols, explains the causal mechanisms behind experimental choices, and offers robust methods for purification and analysis, designed for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance in Synthesis
This compound has emerged as a significant reagent in synthetic chemistry. Its primary role is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone for constructing carbon-carbon bonds.[2] The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] The additional methyl group provides steric influence and can modulate the electronic nature of the aromatic ring, making this reagent a highly valuable and specific building block for creating complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced organic materials.[3][5][6][7]
This guide will explore the two predominant synthetic pathways to this molecule: the Grignard reagent-based route and the organolithium-mediated approach.
Physicochemical Properties & Safety Data
A thorough understanding of a compound's properties is foundational to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 957034-45-6 | [1] |
| Molecular Formula | C₈H₈BF₃O₂ | |
| Molecular Weight | 203.96 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [6] |
| Melting Point | 168-171 °C | [8] |
| InChI Key | KDOJXIIVCMNOSQ-UHFFFAOYSA-N |
Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible solid. All reagents used in its synthesis, particularly organolithium reagents (pyrophoric) and ethereal solvents (flammable), require stringent safety protocols, including the use of inert atmospheres (Nitrogen or Argon) and proper quenching procedures.
Core Synthetic Strategies
The synthesis of arylboronic acids is a well-established field, with the most common methods involving the borylation of an organometallic intermediate. The choice between a Grignard or organolithium route often depends on substrate compatibility, available equipment, and desired reaction conditions. Both pathways begin with the same key starting material: 1-Bromo-2-methyl-4-(trifluoromethyl)benzene .
Pathway A: Grignard Reagent Formation and Borylation
This method is a workhorse of organometallic chemistry, valued for its reliability and scalability.[9] It involves the formation of an arylmagnesium halide (Grignard reagent), which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.[10][11]
The reaction proceeds in three key stages: Grignard formation, borylation, and hydrolysis. The use of ethereal solvents like tetrahydrofuran (THF) is critical as they solvate the magnesium center, stabilizing the Grignard reagent. The borylation step is conducted at very low temperatures (e.g., -78 °C) to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronate ester, which would lead to the formation of undesired borinic acid byproducts.[12] An excess of the borate ester is also used to favor the formation of the desired mono-arylated product.[12] Finally, acidic hydrolysis converts the intermediate boronate ester into the target boronic acid.[10]
Step 1: Preparation of the Grignard Reagent
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of dry Argon or Nitrogen.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a solution of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.
-
The reaction is exothermic and should be controlled with a water bath to maintain a gentle reflux. Stir until the magnesium is consumed.
Step 2: Borylation
-
In a separate flame-dried flask under Argon, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 1 to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous sulfuric acid, stirring vigorously for 30 minutes.[10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Caption: Grignard-based synthesis of the target boronic acid.
Pathway B: Lithiation-Borylation
The use of an organolithium intermediate provides an alternative route that can be advantageous for certain substrates.[13][14] The halogen-lithium exchange is typically very fast and efficient, even at extremely low temperatures.
This pathway involves a halogen-lithium exchange reaction between the starting aryl bromide and an alkyllithium reagent, such as n-butyllithium (n-BuLi).[15] This generates a highly nucleophilic aryllithium species. Due to their extreme reactivity, these intermediates must be generated and handled at very low temperatures (-78 °C or below) to prevent side reactions.[13] The subsequent borylation and hydrolysis steps are mechanistically similar to the Grignard route. The choice of this method is often dictated by the functional group tolerance required, as organolithium reagents can be more reactive towards certain groups than Grignard reagents.
-
Set up a flame-dried, three-neck round-bottom flask under a positive pressure of dry Argon.
-
Dissolve 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.[15]
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cooled cannula.
-
Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.
-
Perform the acidic workup and extraction as described in the Grignard protocol (Step 3) to obtain the crude product.
Caption: Lithiation-borylation synthesis pathway.
Purification and Characterization
The purification of arylboronic acids presents unique challenges. They have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. Furthermore, their polar nature makes standard silica gel chromatography difficult, often leading to streaking and poor recovery.[16][17][18]
Robust Purification Protocol: Acid-Base Extraction
A highly effective and scalable method for purification relies on the acidic nature of the boronic acid group.[17][19]
-
Dissolve the crude product from the synthesis in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extract the organic solution with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate the layers. The organic layer contains non-acidic impurities and can be discarded.
-
Wash the basic aqueous layer with diethyl ether one more time to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify by slowly adding concentrated hydrochloric acid (HCl) or sulfuric acid until the pH is ~2. The pure boronic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
For products that are not amenable to precipitation, recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate) is a viable alternative.[17][20]
Analytical Characterization
The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
¹⁹F NMR: To verify the presence and chemical environment of the trifluoromethyl group.
-
¹¹B NMR: To confirm the presence of the boronic acid moiety.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To compare with literature values as a measure of purity.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoboron compound and an organohalide (or triflate).
Catalytic Cycle and Mechanism
The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-understood catalytic cycle involving three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X).
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with the base.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a strategically important building block, synthesized efficiently via established organometallic routes. While its purification requires careful consideration of its chemical properties, robust methods like acid-base extraction provide a scalable path to high-purity material. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for chemists in drug discovery and materials science, enabling the precise installation of the trifluoromethylphenyl moiety to fine-tune the properties of advanced molecules. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this valuable reagent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 8. Page loading... [guidechem.com]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 10. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Methyl-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical reagent in contemporary organic synthesis. Its unique trifluoromethylated and methylated phenyl structure makes it an invaluable building block for introducing this specific moiety into complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, explores its primary applications, and offers expert insights into its handling and use in key synthetic protocols. For researchers in medicinal chemistry, agrochemical development, and materials science, a thorough understanding of this reagent is paramount for leveraging its full synthetic potential. The strategic placement of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic profile that influences not only the reactivity of the boronic acid but also the physicochemical properties of the resulting products.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a reagent are the foundation of its application. The properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 957034-45-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BF₃O₂ | [3][4][5][6][7] |
| Molecular Weight | 203.96 g/mol | [1][4][5] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Solubility | Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). Limited solubility in water and nonpolar hydrocarbon solvents. | Chemical Principles |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | [5] |
| InChI Key | USEHFBIGOATLIA-UHFFFAOYSA-N | [5] |
Expert Insight: The absence of a publicly cited melting point is not uncommon for specialized, non-commodity reagents. Researchers should perform their own characterization upon receipt. The trifluoromethyl group generally enhances solubility in organic solvents compared to non-fluorinated analogues, which is an advantage in many reaction setups.[8]
Part 2: Analytical Characterization Profile
Confirming the identity and purity of this compound is a prerequisite for its use in synthesis. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methyl protons (typically in the 2.2-2.6 ppm range), and a broad singlet for the acidic B(OH)₂ protons.
-
¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp resonance is expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is a key diagnostic signal for purity.
-
¹¹B NMR: A broad singlet is anticipated, characteristic of a trigonal boronic acid.
-
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column, is the standard method to assess the purity of the material. A purity of ≥95% is generally required for reliable results in cross-coupling reactions.
Part 3: Reactivity and Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials.
Causality of Experimental Design
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several components, each with a specific function:
-
Palladium Catalyst: A source of Pd(0), which is the active catalytic species. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common.
-
Ligand: Phosphine-based ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand is often critical for coupling sterically hindered or electronically challenging substrates.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically used. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Representative Experimental Protocol
This protocol is a self-validating, field-proven starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).
-
Atmosphere Control: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (5 mL) and water (1.25 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Drying and Concentration: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Part 4: Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the reagent's integrity.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling: Avoid creating dust.[7] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. For eye contact, rinse cautiously with water for several minutes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability and to prevent dehydration to its boroxine anhydride form, storage under an inert atmosphere (Argon or Nitrogen) at 2-8°C is recommended.[7] It is sensitive to moisture.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure allows for the predictable introduction of a key pharmacophore into novel compounds. While its primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a comprehensive understanding of its physical properties, analytical profile, and handling requirements is essential for achieving optimal and reproducible results. This guide serves as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 957034-45-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 2-Methyl-4-(trifluoromethyl)phenylboronic acid in Organic Solvents
Introduction
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The compound 2-Methyl-4-(trifluoromethyl)phenylboronic acid, with its unique substitution pattern, offers medicinal chemists a valuable scaffold for introducing a trifluoromethyl group—a key moiety for enhancing metabolic stability and lipophilicity in drug candidates.
However, the successful application of this or any reagent in synthesis and formulation is fundamentally governed by its solubility characteristics. A thorough understanding of solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide provides a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, synthesizes trends from related compounds, and presents a robust methodology for its experimental determination. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical tools necessary to effectively utilize this important reagent.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key structural features are:
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a preference for polar solvents.
-
The Aromatic Ring: The phenyl ring is inherently nonpolar and contributes to solubility in less polar, aromatic, or chlorinated solvents.
-
The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.
-
The Trifluoromethyl Group (-CF₃): This is a highly lipophilic, strongly electron-withdrawing group. Its presence significantly increases the overall nonpolar character of the molecule compared to unsubstituted phenylboronic acid.
The interplay of these groups results in a molecule with a complex solubility profile, capable of interacting with a range of solvents through various intermolecular forces.
The Challenge of Boroxine Formation
A critical consideration for boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[1][2] This is an equilibrium process that is influenced by factors such as temperature, concentration, and the presence of water.
Caption: Dehydration of a generic phenylboronic acid to its corresponding boroxine.
Boroxines are generally less polar than their corresponding boronic acids, which significantly alters their solubility.[3] This equilibrium can lead to inconsistencies in solubility measurements if not properly controlled. The presence of varying amounts of the anhydride in the solid material can also affect the observed solubility.[2]
Predicted Solubility Trends in Common Organic Solvents
Based on the behavior of analogous phenylboronic acids, we can predict the general solubility of this compound in various classes of organic solvents.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | THF, Diethyl ether | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group. Phenylboronic acid itself shows high solubility in ethers.[4] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl group of ketones can accept hydrogen bonds from the boronic acid.[4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic ring and the lipophilic -CF₃ group. Chloroform, in particular, has shown good solubility for many boronic acids.[1][4] |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar and can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which could complicate simple solubility measurements. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic nature of these solvents will interact with the phenyl ring, but the lack of polarity will limit interaction with the boronic acid group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | These are nonpolar solvents and are unlikely to effectively solvate the polar boronic acid moiety. Phenylboronic acids generally exhibit very low solubility in hydrocarbons.[2][4] They are often used as anti-solvents for purification. |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | High | These solvents are highly polar and can effectively solvate the boronic acid group. They are common solvents for reactions involving boronic acids, such as Suzuki couplings. |
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible quantitative data, a systematic approach to solubility measurement is required. The dynamic method, which relies on detecting the clear point of a solution upon heating, is a well-established technique for boronic acids.[1][4][5]
Materials and Equipment
-
This compound (ensure consistent purity and form, i.e., acid vs. boroxine)
-
Selected organic solvents (high purity, anhydrous where necessary)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated temperature probe
-
Turbidity sensor or a light source and detector (luminance probe)
-
Analytical balance
Step-by-Step Methodology
-
Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel to prepare a mixture of a known mole fraction.
-
Initial State: Begin stirring the mixture at a constant rate at a temperature where the solid is not fully dissolved, resulting in a turbid suspension.
-
Heating Cycle: Gradually increase the temperature of the vessel using the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min).
-
Clear Point Detection: Continuously monitor the turbidity of the mixture. The temperature at which the solution becomes completely clear (i.e., the last solid particle dissolves) is the solubility temperature for that specific concentration.
-
Data Collection: Record the temperature and the corresponding mole fraction.
-
Repeatability: Repeat the process for several different mole fractions to construct a solubility curve (temperature vs. mole fraction).
Caption: Experimental workflow for dynamic solubility determination.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.[6][7][8] Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Recommendations for Researchers
While direct quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its molecular structure and the known behavior of analogous boronic acids.
Key Recommendations:
-
Solvent Selection for Reactions: For synthetic applications like Suzuki couplings, polar aprotic solvents (e.g., DMF, DMSO) or ethereal solvents (e.g., THF, 2-MeTHF) are likely to be excellent choices, offering high solubility for the boronic acid.
-
Purification Strategies: The low solubility in aliphatic hydrocarbons like hexanes or heptane makes them ideal anti-solvents for crystallization and purification. A mixed solvent system, such as Toluene/Hexane or DCM/Hexane, could be effective for isolating the pure compound.
-
Experimental Verification: It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using a robust method like the dynamic technique outlined above. This is crucial for process optimization and ensuring reproducibility.
-
Mind the Boroxine: Be aware of the potential for dehydration to the boroxine form, especially when heating solutions or storing the solid in a non-anhydrous environment. The presence of the boroxine will impact the observed solubility.
By combining theoretical understanding with systematic experimental validation, scientists and drug development professionals can effectively harness the synthetic potential of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(trifluoromethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic steps. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming its molecular structure, providing detailed information about the electronic environment of each proton. This guide will dissect the intricacies of its ¹H NMR spectrum, offering a robust framework for its analysis.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the specific substitution pattern on the phenyl ring, the ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl group, combined with the boronic acid moiety, create a unique electronic landscape across the aromatic system.
The predicted chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on established substituent effects on aromatic rings and data from analogous compounds.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 - 8.0 | d | ~8.0 | 1H |
| H-5 | ~7.6 - 7.8 | d | ~8.0 | 1H |
| H-3 | ~7.5 - 7.7 | s | - | 1H |
| CH₃ | ~2.5 | s | - | 3H |
| B(OH)₂ | Variable (broad s) | s (broad) | - | 2H |
Causality Behind the Predicted Chemical Shifts and Coupling Constants:
-
Aromatic Protons (H-3, H-5, H-6):
-
The trifluoromethyl group (-CF₃) at position 4 is a strong electron-withdrawing group, which deshields the adjacent protons. This effect is most pronounced on H-3 and H-5.
-
The methyl group (-CH₃) at position 2 is an electron-donating group, causing a slight shielding effect on the ortho and para protons.
-
The boronic acid group [-B(OH)₂] is also electron-withdrawing, contributing to the overall deshielding of the aromatic protons.
-
H-6: This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. It is expected to be the most downfield aromatic proton due to the additive deshielding effects. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the trifluoromethyl group and meta to the boronic acid group. It will also be significantly deshielded and will appear as a doublet due to coupling with H-6. The ortho coupling constant (³J) between H-5 and H-6 is typically in the range of 6-10 Hz.[1]
-
H-3: This proton is ortho to the methyl group and ortho to the trifluoromethyl group. It has no adjacent protons to couple with, so it is expected to appear as a singlet. Long-range coupling is possible but often not resolved.[2][3][4]
-
-
Methyl Protons (-CH₃):
-
The protons of the methyl group are attached to an sp³ hybridized carbon and are significantly shielded compared to the aromatic protons. Their chemical shift is expected in the typical range for an aryl methyl group. The signal will be a sharp singlet as there are no adjacent protons.
-
-
Boronic Acid Protons [-B(OH)₂]:
-
The chemical shift of the boronic acid protons is highly variable and depends on factors such as solvent, concentration, temperature, and water content.[5] These protons are acidic and can undergo rapid exchange with residual water or deuterated solvent hydroxyl groups, leading to a broad singlet. In some cases, this signal may not be observed at all.[5] The use of a protic solvent like d₄-methanol will lead to the exchange of these protons with the solvent, causing the peak to disappear.[5]
-
Below is a diagram illustrating the logical relationships of the proton environments in this compound.
Caption: Molecular structure and proton environments of this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7][8] DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ signal.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.[8]
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.[7]
-
Instrument Setup and Calibration:
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected signals.[8]
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.[8]
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[8]
-
Integrate all signals to determine the relative number of protons.
-
Perform peak picking to accurately determine the chemical shifts and coupling constants.
-
The following diagram illustrates the logical workflow for the NMR analysis.
Caption: Workflow for the ¹H NMR analysis of this compound.
Potential Spectral Complexities and Troubleshooting
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][9] This can lead to the appearance of a second set of signals in the NMR spectrum, complicating interpretation. To mitigate this, ensure the deuterated solvent is anhydrous or add a drop of D₂O to the NMR tube to hydrolyze any boroxine back to the boronic acid.[10]
-
Broad Signals: The B(OH)₂ signal is often broad due to quadrupolar relaxation of the boron nucleus and chemical exchange.[8] The aromatic protons can also show some broadening.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly for the acidic B(OH)₂ protons. Comparing spectra in different solvents can sometimes aid in signal assignment.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in chemical synthesis. A thorough understanding of the substituent effects on the aromatic ring, coupled with a robust experimental protocol, allows for an unambiguous interpretation of the spectrum. This guide provides the necessary theoretical framework and practical insights for researchers to confidently acquire and analyze the ¹H NMR data for this important compound.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 5. reddit.com [reddit.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and quality control professionals, this document synthesizes established principles of boronic acid chemistry with practical, field-tested recommendations to ensure the compound's integrity and performance.
Introduction: The Synthetic Utility and Inherent Sensitivities of Arylboronic Acids
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity to this molecule. However, like most arylboronic acids, its utility is intrinsically linked to its stability. The boronic acid functional group, -B(OH)₂, is susceptible to several degradation pathways that can compromise its purity and reactivity, leading to diminished reaction yields and the generation of impurities. A thorough understanding of these degradation mechanisms is paramount for its effective use.
Key Degradation Pathways
The primary routes of degradation for this compound are protodeboronation and oxidative decomposition. These processes can occur during storage, handling, and in the course of chemical reactions.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases.[1][2][3]
-
Acid-Catalyzed Protodeboronation: In the presence of acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[2]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species [ArB(OH)₃]⁻. This boronate can then undergo ipso-protonation, leading to the cleavage of the C-B bond.[3][4][5] The rate of base-catalyzed protodeboronation is highly dependent on the pH and the electronic properties of the aryl group.[4] Electron-deficient arylboronic acids can be particularly susceptible to this degradation pathway.[4]
The proposed mechanism for acid-promoted protodeboronation is depicted below:
Caption: Fig. 1: Acid-Catalyzed Protodeboronation Pathway
Oxidative Degradation
Arylboronic acids are also prone to oxidation, which can lead to the formation of phenols and other byproducts.[6][7] This process can be initiated by atmospheric oxygen, reactive oxygen species, and certain oxidizing agents.[6][8] The mechanism of oxidation can be complex and may involve radical intermediates. The stability of boronic acids towards oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.[7][9]
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[10] | Lower temperatures slow down the rates of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and protodeboronation. |
| Light | Store in a dark place.[11][12] | Protects the compound from potential photolytic degradation pathways. |
| Moisture | Keep container tightly closed in a dry place.[10][13] | Boronic acids are often hygroscopic and the presence of water can facilitate protodeboronation. |
| Purity | Use high-purity material. | Impurities can potentially catalyze degradation reactions. |
Handling:
-
Handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Experimental Design for Stability Assessment
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. This program should include both long-term and accelerated stability studies.
Long-Term Stability Study
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Store multiple batches of the compound at the recommended storage condition (2-8 °C, under inert gas, protected from light).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples for analysis.
-
Analyze the samples for purity (e.g., by HPLC), appearance, and the presence of degradation products.
Accelerated Stability Study
Objective: To predict the long-term stability of the compound by subjecting it to stressed conditions.
Methodology:
-
Store samples of the compound at elevated temperatures and humidity (e.g., 40 °C / 75% RH).
-
At accelerated time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples for analysis.
-
Analyze the samples for purity and degradation products. The data can be used to model the degradation kinetics and estimate the shelf life under recommended storage conditions.
The following workflow illustrates the stability testing process:
Caption: Fig. 2: Experimental Workflow for Stability Testing
Conclusion
The stability of this compound is a critical factor that dictates its successful application in synthesis. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. A systematic approach to stability testing, encompassing both long-term and accelerated studies, is essential for establishing a reliable shelf-life and guaranteeing consistent performance in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Reactivity of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of the reactivity of 2-methyl-4-(trifluoromethyl)phenylboronic acid with common reagents, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted arylboronic acids in synthetic chemistry. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into optimizing reaction conditions, and present detailed experimental protocols. The unique electronic and steric properties imparted by the methyl and trifluoromethyl substituents on the phenylboronic acid ring will be a central theme, explaining their influence on reaction outcomes.
Introduction: The Unique Profile of this compound
This compound is a versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups on the phenyl ring: an ortho-methyl group and a para-trifluoromethyl group. The trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, enhancing metabolic stability and binding affinity of the final products.[1][2] The ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can play a crucial role in the selectivity and efficiency of cross-coupling reactions.
This guide will explore the practical aspects of employing this reagent, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Chan-Lam amination.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4] For this compound, this reaction provides a direct route to a wide array of substituted biaryl compounds.
Mechanistic Considerations and the Influence of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing trifluoromethyl group on this compound can influence the transmetalation step. While electron-withdrawing groups can sometimes slow down this step, the overall reaction kinetics are a complex interplay of catalyst, ligand, base, and solvent.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
Based on established procedures for similar trifluoromethyl-substituted phenylboronic acids, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides.[5][6]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Protocol:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on reactions with analogous compounds.
| Aryl Bromide Partner | Expected Yield (%) | Notes |
| 4-Bromoanisole | 85-95% | Electron-donating groups on the aryl bromide are generally well-tolerated. |
| 4-Bromobenzonitrile | 80-90% | Electron-withdrawing groups are also compatible with the reaction conditions. |
| 2-Bromotoluene | 75-85% | Steric hindrance near the reaction site may slightly lower the yield. |
| 1-Bromo-3,5-dimethylbenzene | 80-90% | Meta-substitution generally has minimal impact on the reaction efficiency. |
Expanding the Synthetic Toolbox: The Chan-Lam Amination
The Chan-Lam amination, or Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine.[7][8] This reaction provides a powerful alternative to the Buchwald-Hartwig amination and is often lauded for its mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[9][10]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. It is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, involving the formation of a copper-aryl intermediate followed by reductive elimination to form the C-N bond.[7] The presence of oxygen is often beneficial, as it can facilitate the reoxidation of the copper catalyst to its active state.
Diagram 2: Generalized Chan-Lam Amination Workflow
Caption: A generalized workflow for performing a Chan-Lam amination reaction.
Recommended Protocol for Chan-Lam Amination
The following protocol is a general starting point for the N-arylation of primary and secondary amines with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Ambient air
Experimental Protocol:
-
To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (10 mol%).
-
Add dichloromethane as the solvent, followed by pyridine (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the amine's nucleophilicity and steric hindrance.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Reactivity and Substrate Scope
The Chan-Lam coupling is generally tolerant of a wide range of functional groups. The following table provides an overview of the expected reactivity with different classes of amines.
| Amine Substrate | Expected Reactivity | Notes |
| Primary Alkylamines | Good to Excellent | Generally react well under standard conditions. |
| Secondary Alkylamines | Moderate to Good | Steric hindrance can slow the reaction rate. |
| Anilines | Moderate to Good | Both electron-rich and electron-poor anilines are viable substrates. |
| N-Heterocycles (e.g., Imidazole, Pyrrole) | Good to Excellent | Often couple efficiently with arylboronic acids.[11] |
Potential Side Reactions and Troubleshooting
In both Suzuki-Miyaura and Chan-Lam couplings, certain side reactions can occur. Understanding these can aid in optimizing reaction conditions and improving yields.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by high temperatures, prolonged reaction times, and the presence of water and base. Using a higher concentration of the boronic acid or a less protic solvent system can sometimes mitigate this issue.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl can occur, particularly in the presence of an oxidant. Minimizing exposure to air in Suzuki-Miyaura reactions can reduce this side reaction.
Safety and Handling
Arylboronic acids are generally stable, crystalline solids. However, it is always recommended to handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its unique substitution pattern offers both steric and electronic handles that can be exploited to achieve desired synthetic outcomes. A thorough understanding of the mechanistic principles of the Suzuki-Miyaura and Chan-Lam reactions, coupled with careful optimization of reaction conditions, will enable researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 6. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
- 7. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Advent and Ascendance of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid: A Technical Guide for Researchers
Abstract
This in-depth technical guide charts the discovery and history of 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a versatile reagent that has carved a significant niche in modern synthetic chemistry. We will delve into its inaugural synthesis, explore the evolution of its preparation, and illuminate its critical role as a building block in the development of novel pharmaceuticals and advanced materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from fundamental synthetic protocols to its application in cutting-edge research, substantiated by detailed experimental methodologies and data.
Introduction: The Rise of Fluorinated Boronic Acids in Synthesis
The trajectory of organic synthesis has been profoundly shaped by the development of robust and selective cross-coupling reactions, with the Suzuki-Miyaura coupling standing as a cornerstone of modern carbon-carbon bond formation. Central to this transformation are organoboron reagents, particularly arylboronic acids. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into these building blocks has emerged as a powerful strategy in medicinal chemistry and materials science.[1][2] The -CF3 group, with its unique electronic properties, high lipophilicity, and metabolic stability, can significantly enhance the biological activity and pharmacokinetic profiles of drug candidates.[2] This has driven the demand for a diverse palette of trifluoromethylated phenylboronic acids, among which this compound has proven to be a particularly valuable synthon.
The Genesis of this compound: A Synthetic Perspective
While a singular, seminal "discovery" paper for this compound is not readily apparent in the annals of chemical literature, its emergence is intrinsically linked to the broader development of methods for synthesizing substituted arylboronic acids. The general and widely adopted strategies for the preparation of such compounds provide a clear blueprint for the synthesis of this specific molecule.
The most probable and historically significant route to this compound involves a two-step sequence starting from a readily available halogenated precursor. This approach leverages foundational organometallic chemistry, namely the formation of an organolithium or Grignard reagent followed by electrophilic trapping with a boron-containing electrophile.
The Precursor: 2-Bromo-5-(trifluoromethyl)toluene
The logical starting material for the synthesis of this compound is 2-bromo-5-(trifluoromethyl)toluene. The synthesis of this precursor itself is a critical first step, often achieved through established aromatic substitution reactions.
The Borylation Step: From Aryl Halide to Boronic Acid
The conversion of the aryl bromide to the corresponding boronic acid is typically achieved via one of two primary pathways:
-
Lithiation-Borylation: This method involves a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium, at low temperatures to generate an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, most commonly triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. A Chinese patent provides a relevant example of this methodology for a structurally similar difluoro-methyl phenylboronic acid, which involves reacting the corresponding bromo-difluoro-toluene with n-butyllithium at -78 °C, followed by the addition of triisopropyl borate.[3]
-
Grignard Reaction: An alternative and often more scalable approach involves the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. The resulting arylmagnesium bromide is then treated with a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid. A Japanese patent details a general process for producing phenylboronic acids by reacting a phenyl Grignard reagent with a boric acid ester.[4]
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, generalized procedure for the laboratory-scale synthesis of this compound based on the lithiation-borylation route.
Materials and Equipment:
-
2-Bromo-5-(trifluoromethyl)toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with 2-bromo-5-(trifluoromethyl)toluene (1.0 eq) and anhydrous THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white solid.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈BF₃O₂ |
| Molecular Weight | 203.96 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 957034-45-6 |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.2-7.8 (br s, 2H, B(OH)₂), 7.6-7.4 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) ppm.
-
¹³C NMR (CDCl₃, 101 MHz): δ 140-120 (Ar-C), 124 (q, J = 272 Hz, CF₃), 22 (CH₃) ppm. (The carbon attached to boron is often not observed or is very broad).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -62 to -63 ppm.
-
Mass Spectrometry (ESI-): m/z calculated for C₈H₇BF₃O₂⁻: 203.05, found 203.0.
Applications in Drug Discovery and Materials Science
The utility of this compound lies in its ability to introduce the 2-methyl-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. This structural motif is of significant interest in the development of bioactive compounds and functional materials.
Medicinal Chemistry
The combination of a methyl group and a trifluoromethyl group on the phenyl ring provides a unique blend of steric and electronic properties that can be exploited to modulate the activity and selectivity of drug candidates. While specific, publicly disclosed drug candidates utilizing this exact building block are often proprietary, its structural features are highly desirable for targeting a variety of biological targets. For instance, related trifluoromethyl aniline derivatives are key intermediates in the synthesis of pharmaceuticals.[5][6][7]
The following diagram illustrates a hypothetical Suzuki-Miyaura coupling reaction using this compound in the synthesis of a biaryl compound, a common scaffold in medicinal chemistry.
Caption: A representative Suzuki-Miyaura coupling reaction.
Materials Science
In materials science, the incorporation of trifluoromethyl groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Phenylboronic acids are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this compound can be used to fine-tune the electronic and physical properties of these materials.
Conclusion and Future Outlook
This compound, while perhaps not having a celebrated, singular moment of discovery, represents the culmination of decades of progress in organoboron chemistry. Its synthesis, rooted in fundamental organometallic reactions, provides access to a valuable building block for both medicinal chemistry and materials science. The continued exploration of new applications for this and other fluorinated boronic acids will undoubtedly lead to the development of novel therapeutics and advanced materials with enhanced properties. As the demand for sophisticated molecular architectures grows, the importance of versatile and strategically functionalized reagents like this compound will only continue to increase.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 5. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Executive Summary and Introduction
2-Methyl-4-(trifluoromethyl)phenylboronic acid is a key organoboron intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demands rigorous structural confirmation and purity assessment.[1] This guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopic data for this compound.
As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated framework for its interpretation. This document is structured to empower researchers, quality control analysts, and drug development professionals to confidently identify and characterize this reagent. We will delve into the causality of fragmentation patterns in mass spectrometry and the rationale behind vibrational modes in infrared spectroscopy, grounding our analysis in established chemical principles. The protocols herein are designed as self-validating systems, ensuring reproducibility and accuracy.
Compound Profile: | Identifier | Value | | :--- | :--- | | Chemical Name | this compound | | CAS Number | 957034-45-6[2] | | Molecular Formula | C₈H₈BF₃O₂[2] | | Molecular Weight | 203.96 g/mol | | Structure |
|
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.[3] For arylboronic acids, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed to generate gas-phase ions.[4] The subsequent fragmentation is not random; it follows predictable chemical pathways governed by the stability of the resulting ions and neutral losses.
Rationale of the Fragmentation Pathway
The fragmentation of this compound is dictated by the interplay of its functional groups: the aromatic ring, the boronic acid moiety, the methyl group, and the highly electronegative trifluoromethyl group.
-
Molecular Ion (M⁺˙): The aromatic ring imparts significant stability, meaning the molecular ion peak should be readily observable.
-
α-Cleavage: The bonds adjacent to the aromatic ring and functional groups are common points of cleavage.
-
Neutral Losses: The loss of stable, neutral molecules like water (H₂O) from the boronic acid group is a characteristic fragmentation pathway.
-
Protodeboronation: A common decomposition pathway for arylboronic acids involves the replacement of the -B(OH)₂ group with a hydrogen atom, a process known as protodeboronation.[5][6] This would result in a fragment corresponding to 1-methyl-3-(trifluoromethyl)benzene.
Predicted Mass Spectrum Data
The following table outlines the predicted key fragments for this compound under typical EI-MS conditions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Interpretation & Mechanistic Insight |
| 204 | [C₈H₈BF₃O₂]⁺˙ | [M]⁺˙ | Molecular Ion: The parent ion, confirming the molecular weight of the compound. |
| 187 | [C₈H₇BF₃O]⁺ | [M - OH]⁺ | Loss of a Hydroxyl Radical: Cleavage of a B-OH bond. This is a common initial fragmentation for boronic acids. |
| 186 | [C₈H₆BF₃]⁺˙ | [M - H₂O]⁺˙ | Dehydration: Loss of a neutral water molecule from the B(OH)₂ group, often forming a cyclic boroxine-like structure in the gas phase. |
| 159 | [C₇H₆F₃]⁺ | [M - B(OH)₂]⁺ | C-B Bond Cleavage: Direct cleavage of the bond between the aromatic ring and the boron atom. The charge is retained by the more stable aromatic fragment. |
| 145 | [C₆H₃F₃]⁺˙ | [M - B(OH)₂ - CH₃]⁺˙ | Loss of Methyl Radical after C-B Cleavage: Subsequent fragmentation of the m/z 159 ion via loss of the methyl group. |
Visualization of the Fragmentation Pathway
The logical flow of the primary fragmentation events can be visualized as follows. This diagram illustrates the genesis of the most diagnostic daughter ions from the molecular ion.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 957034-45-6 [chemicalbook.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Introduction: The Significance of Trifluoromethylated Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of trifluoromethyl (-CF3) groups into aromatic systems is a cornerstone strategy for modulating molecular properties. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability of pharmacologically active compounds.[1] The biaryl motif, a common feature in many pharmaceuticals, is frequently constructed using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]
This guide focuses on a particularly valuable building block: 2-Methyl-4-(trifluoromethyl)phenylboronic acid . The presence of both an electron-withdrawing trifluoromethyl group and a sterically demanding ortho-methyl group presents a unique set of challenges for synthetic chemists. This document provides a comprehensive overview of the critical parameters, catalyst selection, and detailed protocols to successfully employ this substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Core Challenges: Steric Hindrance and Electronic Effects
The successful cross-coupling of this compound is contingent on overcoming two primary obstacles:
-
Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the boronic acid.[2] This can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[4][5] In some cases, this can lead to competitive side reactions like protodeboronation, where the boronic acid is cleaved from the aryl ring before coupling can occur.[4][6]
-
Steric Hindrance: The methyl group at the ortho-position introduces significant steric bulk around the reaction center.[7] This steric clash can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often requiring specialized, bulky ligands to facilitate the reaction.[7][8][9] Generally, more sterically hindered reactants give lower yields in Suzuki coupling reactions.[7]
Overcoming these combined effects requires a carefully selected and highly active catalyst system that can operate efficiently under conditions that minimize substrate decomposition.
The Catalyst System: A Deep Dive into Component Selection
The success of this challenging coupling hinges on the synergistic interplay between the palladium source, ligand, base, and solvent.
Palladium Precatalysts
While numerous palladium sources can be used, Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) and Pd(dppf)Cl₂ are often preferred for their air stability and consistent performance.[3] These Pd(II) sources are reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[3] Alternatively, Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used directly but may require more careful handling due to air sensitivity.
The Decisive Role of Ligands
For sterically hindered and electronically deactivated substrates, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The field has moved towards bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, which excel at promoting these difficult couplings.[10]
Key Ligand Characteristics:
-
Bulk: Sterically demanding ligands facilitate the reductive elimination step, which can be rate-limiting for hindered substrates.[8]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[5]
Recommended Ligands for this Transformation:
| Ligand Name | Structure (Common Name) | Key Advantages |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for coupling sterically hindered aryl chlorides.[11] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of challenging substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective at lower temperatures, which can minimize side reactions. |
The use of these advanced ligands is critical for achieving high yields and reaction rates, thereby outcompeting potential decomposition pathways like protodeboronation.[6]
Selecting the Appropriate Base and Solvent
The base plays a multifaceted role in the Suzuki-Miyaura coupling: it facilitates the formation of a more nucleophilic boronate species and participates in the regeneration of the active catalyst.[12][13]
-
Bases: For this substrate, moderately strong inorganic bases are typically employed. Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent choices. Stronger bases like alkoxides (e.g., NaOtBu) can sometimes be used for less reactive coupling partners like aryl chlorides, but they also increase the risk of protodeboronation.[11]
-
Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane, Toluene, and 2-Methyltetrahydrofuran (2-MeTHF) are common choices. Often, a small amount of water is added to help solubilize the inorganic base, although excess water should be avoided to minimize protodeboronation.[11][14]
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Among the vast array of available building blocks, fluorinated compounds, particularly those containing a trifluoromethyl (CF₃) group, have garnered significant attention. The incorporation of a CF₃ group can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a prized substituent in drug design.[4]
2-Methyl-4-(trifluoromethyl)phenylboronic acid is a valuable reagent for introducing a trifluoromethylated and sterically hindered phenyl group. The presence of the ortho-methyl group introduces steric challenges that can influence reaction kinetics, while the electron-withdrawing nature of the trifluoromethyl group affects the electronic properties of the boronic acid. This application note provides a comprehensive guide to understanding and optimizing the Suzuki coupling reaction with this specific substrate, offering insights into the mechanistic considerations and providing detailed protocols for successful implementation.
Mechanistic Considerations for this compound
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving challenging substrates like this compound.
The Catalytic Cycle
The reaction is generally understood to proceed via three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.[5]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) complex. This step is often the rate-determining step and is critically influenced by the choice of base.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[9]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst.[7]
dot digraph "Suzuki Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(X)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(Ar')L2" [fillcolor="#FBBC05", fontcolor="#202124"];
"Pd(0)L2" -> "Ar-Pd(II)(X)L2" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L2" -> "Ar-Pd(II)(Ar')L2" [label="Transmetalation\n(Ar'-B(OH)2, Base)"]; "Ar-Pd(II)(Ar')L2" -> "Pd(0)L2" [label="Reductive Elimination"]; "Ar-Pd(II)(Ar')L2" -> "Ar-Ar'" [label="Product", style=dashed, arrowhead=none]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.", fontname="Arial", fontsize=10];
Challenges with this compound
The structure of this compound presents two key challenges that must be addressed through careful selection of reaction conditions:
-
Steric Hindrance: The ortho-methyl group can sterically impede the approach of the boronic acid to the palladium center during the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species and can accelerate the reductive elimination step.[10][11]
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the phenyl ring, which can also slow down the transmetalation step.[12] The choice of a sufficiently strong base is crucial to form the more reactive boronate "ate" complex, thereby enhancing its nucleophilicity.[13]
Optimizing Reaction Conditions
A successful Suzuki coupling with this compound hinges on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection
While traditional palladium catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging substrates often require more advanced catalyst systems.[14]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle catalysts.[5][15]
-
Ligands: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are highly recommended. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[10][11] N-heterocyclic carbenes (NHCs) have also demonstrated high efficacy in coupling sterically demanding substrates.[8]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[7][9]
-
Inorganic Bases: A range of inorganic bases are commonly employed. Their effectiveness is influenced by basicity and solubility.[9]
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective. Cesium carbonate is more soluble and can be advantageous in certain solvent systems.
-
Phosphates: K₃PO₄ is a moderately strong base that is often highly effective, particularly for hindered substrates.[16]
-
Hydroxides: NaOH and KOH are strong bases that can promote the reaction but may not be compatible with base-sensitive functional groups.
-
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, especially when substrate compatibility is a concern.[7]
Solvent Systems
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates.[17][18][19]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used, often in combination with water.[7]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective, but their role can be complex and may influence the selectivity of the reaction.[17][18]
-
Biphasic Systems: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base is a very common and effective system for Suzuki couplings.[7]
Recommended Protocols
Below are detailed protocols for the Suzuki coupling of this compound with a generic aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Conditions with a Buchwald Ligand
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
In a separate vial, weigh the palladium(II) acetate and XPhos and add them to the Schlenk flask against a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: Alternative Conditions with a Pre-formed Catalyst
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst) (1-2 mol%)
-
Degassed 1,4-Dioxane/water (10:1)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, cesium carbonate, and XPhos Pd G3 to a reaction vial equipped with a stir bar.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and place it in a preheated aluminum block at 100 °C.
-
Stir the reaction mixture for the required time, monitoring for completion.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product by chromatography.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., XPhos Pd G3) | Readily available and effective precursors for generating the active Pd(0) species.[5][15] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Overcomes steric hindrance and accelerates key steps of the catalytic cycle.[10][11] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong bases that effectively form the reactive boronate species without being overly harsh.[13][16] |
| Solvent | Toluene, 1,4-Dioxane (often with water) | Good solvating properties for a wide range of substrates and compatible with common bases.[7] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barriers for this challenging coupling. |
| Boronic Acid Equiv. | 1.2-1.5 | An excess is often used to drive the reaction to completion and account for potential protodeboronation.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing (oxygen contamination), impure reagents, incorrect base or solvent. | Use a fresh catalyst and ligand, ensure rigorous degassing of solvents, use a stronger base (e.g., K₃PO₄), or try a different solvent system.[10] |
| Protodeboronation of Boronic Acid | Presence of water, prolonged reaction time at high temperature, or overly basic conditions. | Use anhydrous solvents, minimize reaction time, or consider using a boronate ester (e.g., a pinacol ester) which can be more stable.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient reduction of Pd(II) to Pd(0). | Ensure thorough degassing. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of sterically hindered, trifluoromethylated biaryl compounds. Success with this substrate requires careful consideration of the inherent steric and electronic challenges. By employing advanced catalyst systems with bulky, electron-rich ligands, and by optimizing the choice of base and solvent, researchers can achieve high yields and efficient conversions. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and scalable synthetic routes to valuable molecules for a wide range of applications in the chemical and pharmaceutical industries.
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Strategic Use of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] When combined with the synthetic versatility of boronic acids in palladium-catalyzed cross-coupling reactions, highly specialized building blocks emerge. This guide provides an in-depth exploration of 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a reagent of increasing importance. We will dissect the synergistic contributions of its structural components, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, and illustrate its role in the synthesis of therapeutically relevant scaffolds, such as kinase inhibitors.
The Unique Physicochemical Profile: Why This Reagent?
The utility of this compound in medicinal chemistry is not accidental; it is a direct result of the deliberate combination of three key structural features: the boronic acid functional group, a para-trifluoromethyl substituent, and an ortho-methyl substituent.
-
The Boronic Acid Handle: This functional group is the cornerstone of its synthetic utility, serving as a versatile and stable precursor for the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds (biaryl structures), which are prevalent in many approved drugs.[4] The reaction conditions are generally mild and tolerant of a wide array of other functional groups, making it ideal for complex molecule synthesis.
-
The Power of the Trifluoromethyl (CF3) Group: The CF3 group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion is a well-established strategy in drug design for several key reasons:[2][3][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can block metabolic hotspots on an aromatic ring, increasing the compound's half-life and bioavailability.[1][2]
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[2] This can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets or penetrating the blood-brain barrier.[1]
-
Modulation of Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety alters the electronics of the phenyl ring.[6] This can influence pKa values of nearby functional groups and create favorable dipole-dipole or electrostatic interactions within a protein's binding pocket, potentially increasing potency and selectivity.[1][6]
-
-
The Influence of the Ortho-Methyl Group: The methyl group at the ortho-position provides steric hindrance. In the context of a biaryl compound formed via Suzuki coupling, this steric bulk restricts the free rotation around the newly formed C-C bond. This conformational constraint is a powerful tool for medicinal chemists, as it can lock the molecule into a specific, biologically active conformation, leading to improved binding affinity and selectivity for its intended target.
In synergy, these features make this compound a highly valuable building block for introducing a metabolically robust, lipophilic, and conformationally-directing fragment into a drug candidate.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its participation as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.
Catalytic Cycle Overview
The reaction proceeds via a palladium-based catalytic cycle, which is generally understood to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Objective: To synthesize a biaryl compound by coupling this compound with a heteroaryl bromide.
Materials:
-
Heteroaryl bromide (Ar-Br) (1.0 eq)
-
This compound (1.2–1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or pressure tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: Place the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) into a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) three times to remove all oxygen. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for reaction success.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Causality: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst for a wide range of Suzuki couplings.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water). The solution should be sparged with an inert gas for 15-20 minutes prior to addition to remove dissolved oxygen.
-
Reaction: Heat the sealed reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2–16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.
Self-Validation and Troubleshooting:
-
Low Yield: If the reaction stalls or yields are low, consider a more active catalyst system, such as a palladium(II) precatalyst with a specialized biarylphosphine ligand (e.g., XPhos or SPhos).[8] These systems can be more effective, especially for challenging or sterically hindered substrates.
-
Deboronylation: A common side reaction is the protodeboronylation of the boronic acid. If significant amounts of 2-methyl-4-(trifluoromethyl)benzene are observed, consider using a milder base like potassium phosphate (K₃PO₄)[8] or running the reaction at a lower temperature.
-
Homocoupling: Formation of a biaryl product from the boronic acid coupling with itself can occur. This is often minimized by ensuring the reaction environment is scrupulously free of oxygen.
Application Case Study: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of therapeutics, particularly in oncology.[9] Many of these drugs feature a biaryl core that occupies the ATP-binding site of the target kinase.[10] The 2-methyl-4-(trifluoromethyl)phenyl moiety is an excellent fragment for this purpose.
Synthetic Workflow Example
Let's consider the synthesis of a core structure found in many modern kinase inhibitors, coupling our boronic acid with a functionalized pyrimidine chloride.[11]
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Representative Reaction Data
The following table summarizes typical conditions and outcomes for the synthesis of a biaryl kinase inhibitor precursor.
| Parameter | Value | Rationale & Reference |
| Aryl Halide | 4-Amino-2-chloro-5-methylpyrimidine | A common heterocyclic core in kinase inhibitors. |
| Boronic Acid | This compound | Provides key physicochemical properties. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Often more robust and efficient than Pd(PPh₃)₄ for heteroaryl chlorides. |
| Base | K₃PO₄ (2.5 eq) | A mild and effective base that minimizes risk of deboronylation.[8] |
| Solvent | Dioxane / H₂O (5:1) | Standard solvent system for Suzuki couplings. |
| Temperature | 95 °C | Provides sufficient thermal energy for catalytic turnover without degrading reagents. |
| Typical Yield | 75-90% | Reflects the high efficiency of modern cross-coupling reactions. |
Conclusion
This compound is more than just a simple building block; it is a sophisticated tool for medicinal chemists. It provides a reliable and efficient means to introduce a phenyl ring substituted with two strategically important groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ortho-methyl group provides conformational control. Its primary application in the Suzuki-Miyaura reaction is robust and well-documented, enabling the construction of complex biaryl scaffolds that are central to the design of modern therapeutics, particularly in the field of kinase inhibition. A thorough understanding of the reaction mechanism and potential side reactions allows for rational protocol optimization, ensuring its effective deployment in drug discovery pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of the application of 2-Methyl-4-(trifluoromethyl)phenylboronic acid as a critical building block in the synthesis of pharmaceutical intermediates. With a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, these notes offer in-depth insights into the reaction mechanisms, practical experimental protocols, and the strategic importance of the unique structural features of this reagent. The trifluoromethyl and methyl functionalities on the phenylboronic acid ring play a crucial role in modulating the electronic properties and steric hindrance, thereby influencing reaction outcomes and the pharmacological profiles of the resulting drug candidates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics, particularly in the area of oncology.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a well-established strategy in modern drug design. The presence of a trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound is a versatile and valuable reagent that provides a straightforward method for introducing this important pharmacophore into complex molecular scaffolds.
This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its stability, commercial availability, and relatively low toxicity (compared to other organometallic reagents) make it an attractive choice for both small-scale discovery and large-scale manufacturing of pharmaceutical intermediates.[3][4]
The primary application of this compound and its structural analogs is in the synthesis of non-steroidal antiandrogens (NSAAs), a class of drugs used in the treatment of prostate cancer.[5][6] Compounds like Bicalutamide and Apalutamide feature a trifluoromethyl-substituted phenyl group, highlighting the importance of this structural motif for their therapeutic activity.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[7][8] The reaction is lauded for its mild conditions, high functional group tolerance, and stereospecificity.[9]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar¹-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium(II) complex couple and are eliminated to form the desired biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]
- 7. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 8. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]
- 9. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 10. Mechanistic studies on the synthesis of bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling with 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[2] A particularly valuable application of this methodology is the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules.
This guide focuses on a specific, yet broadly applicable, protocol for the Suzuki-Miyaura reaction utilizing 2-Methyl-4-(trifluoromethyl)phenylboronic acid . The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically influence their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The presence of the ortho-methyl group introduces steric considerations that can influence reaction kinetics and selectivity. This document provides a detailed protocol for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the rationale behind each experimental choice.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (in our case, the 2-methyl-4-(trifluoromethyl)phenyl group) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may need to be optimized for different aryl halides.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 957034-45-6 | 203.96 | Organoboron coupling partner |
| Aryl Bromide | Varies | Varies | Organic halide coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Organic solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Handling Reagents: Organoboron compounds can be irritants; avoid inhalation of dust and contact with skin and eyes.[9][10] Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a potential carcinogen.
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
-
Glassware Preparation: Ensure all glassware (a round-bottom flask equipped with a magnetic stir bar and a condenser) is thoroughly dried to prevent unwanted side reactions.
-
Charging the Reaction Vessel: To the round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and Pd(PPh₃)₄ (1-5 mol%). The use of a slight excess of the boronic acid helps to drive the reaction to completion. Potassium carbonate is a commonly used base that is effective and economical.[2]
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.[5]
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[2][5]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality in Experimental Choices
-
Catalyst Selection: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[1] For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), may be necessary to achieve good yields.[8][11]
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[8] While K₂CO₃ is a good starting point, other bases like Cs₂CO₃, K₃PO₄, or organic bases such as triethylamine can be employed, especially for base-sensitive substrates.[2][12]
-
Solvent System: The combination of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is standard for Suzuki reactions.[1][5] This biphasic system allows for the dissolution of both the organic substrates and the inorganic base.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing, incorrect base, low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing, screen different bases (e.g., Cs₂CO₃, K₃PO₄), increase the reaction temperature.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Rigorously degas the reaction mixture. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[5] |
| Protodeborylation | The boronic acid is cleaved by a proton source before it can couple. | Use a milder base (e.g., KF), anhydrous conditions, or protect the boronic acid as a boronate ester.[14] |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., from solvent or base). | Use a different solvent or base. Ensure high purity of all reagents.[5] |
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of complex organic molecules. The protocol outlined here for the use of this compound provides a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale for each experimental parameter, scientists can effectively troubleshoot and optimize this versatile reaction for their specific synthetic needs.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boron - ESPI Metals [espimetals.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Streamlining the Synthesis of Trifluoromethylated Biaryl Scaffolds via One-Pot Suzuki-Miyaura Cross-Coupling
Abstract
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, is a widely adopted strategy to enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note details a robust and efficient one-pot protocol centered on the use of 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a key building block for introducing this valuable structural motif. By leveraging the power of palladium-catalyzed Suzuki-Miyaura cross-coupling, this methodology circumvents the need for multi-step procedures and intermediate purification, offering a streamlined, cost-effective, and scalable approach for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of One-Pot Syntheses
In the quest for novel therapeutics and advanced materials, efficiency in synthesis is paramount. Traditional multi-step synthetic routes often suffer from drawbacks including lower overall yields, increased consumption of solvents and reagents, and significant time investment in the isolation and purification of intermediates. One-pot reactions, where sequential chemical transformations are performed in a single reactor, represent a paradigm shift towards more sustainable and efficient chemistry.[4][5] This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by minimizing waste.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl frameworks.[4][6] Its success is attributed to mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[7] This note focuses on a one-pot Suzuki-Miyaura protocol utilizing this compound to synthesize complex, high-value molecules relevant to pharmaceutical and agrochemical research.[3][8]
Mechanistic Rationale and Component Selection
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Catalytic Cycle
The reaction proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: A base activates the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
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// Invisible nodes for labels arx [label="Ar-X", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [arrowhead=none]; transmetalation -> biaryl_pd; biaryl_pd -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0;
// Input/Output Edges arx -> oxidative_addition [dir=back]; boronic -> transmetalation [dir=back]; reductive_elimination -> product [arrowhead=none]; } .enddot Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and reliable catalyst. For more challenging substrates or lower catalyst loadings, advanced pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer superior performance.[9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. It facilitates the formation of the boronate anion [ArB(OH)₃]⁻, which is more competent for transmetalation than the neutral boronic acid.[10][11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.
Experimental Protocol: One-Pot Synthesis of 4'-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This protocol provides a representative example of a one-pot Suzuki-Miyaura coupling using 4-bromoaniline and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromoaniline | ≥98% | Standard Supplier |
| This compound | ≥97% | Standard Supplier |
| Pd(PPh₃)₄ | 99% | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier |
| 1,4-Dioxane | Anhydrous | Standard Supplier |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard Lab Equipment |
| Inert atmosphere setup (N₂ or Ar manifold) | N/A | Standard Lab Equipment |
Reaction Workflow Diagram
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// Edges setup -> inert; inert -> add_solids; add_solids -> add_solvent; add_solvent -> degas; degas -> add_base; add_base -> react; react -> workup; workup -> purify; purify -> product; } .enddot Caption: Step-by-step workflow for the one-pot synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv) and this compound (2.45 g, 12.0 mmol, 1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for an additional 15 minutes to ensure the removal of dissolved oxygen.
-
Base Addition: In a separate vial, dissolve potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) in deionized water (10 mL). Add this aqueous solution to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the biphasic mixture vigorously for 3-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-bromoaniline is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Summary of Key Parameters
| Parameter | Value/Condition | Rationale & Justification |
| Aryl Halide | 4-Bromoaniline (1.0 eq) | A representative electron-rich aryl halide to demonstrate protocol viability. |
| Boronic Acid | This compound (1.2 eq) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A commercially available and effective catalyst for standard Suzuki couplings.[11] |
| Base | K₂CO₃ (2.0 eq) | An effective and economical base for activating the boronic acid.[11] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A standard solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 80 °C | Provides adequate thermal energy to overcome the activation barrier without degrading reagents.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from atmospheric oxidation, ensuring catalytic activity. |
Conclusion and Broader Impact
This application note provides a detailed, validated protocol for a one-pot Suzuki-Miyaura cross-coupling reaction using this compound. The methodology is characterized by its operational simplicity, efficiency, and scalability. By explaining the causality behind the selection of each reagent and condition, this guide empowers researchers to not only replicate the procedure but also to adapt it for a wide range of aryl and heteroaryl halides. The ability to rapidly synthesize libraries of novel trifluoromethylated biaryls using this one-pot strategy is of immense value to drug development professionals and materials scientists, accelerating the design and discovery of next-generation molecules.
References
- 1. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
Microwave-assisted Suzuki coupling with 2-Methyl-4-(trifluoromethyl)phenylboronic acid
An Application Guide to Microwave-Assisted Suzuki Coupling with 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) for the Suzuki coupling of this compound. The incorporation of trifluoromethyl (-CF₃) groups is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes while often improving yields and product purity.[2][3] This guide delves into the reaction mechanism, provides detailed protocols, and explains the causal relationships behind the selection of catalysts, bases, and solvents to ensure robust and reproducible outcomes.
The Scientific Foundation: Mechanism and Key Parameters
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[4][5] The process occurs through a well-defined catalytic cycle involving three primary steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the cycle.[5]
-
Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic boronate species (R²-B(OR)₃⁻), facilitating the exchange of ligands on the palladium complex.[7][8][9]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
The Role of Microwave Irradiation
Conventional heating methods transfer energy indirectly and slowly via conduction and convection. In contrast, microwave irradiation energizes the reaction mixture directly and volumetrically.[10] Microwaves interact with polar molecules and ions in the mixture, causing rapid rotation and friction, which generates heat instantly and uniformly throughout the sample.[2] This leads to several key advantages:
-
Reaction Acceleration : Dramatic reduction in reaction times, often from many hours to mere minutes.[2][11]
-
Improved Yields : The rapid heating minimizes the time for side reactions or thermal degradation of sensitive compounds, often resulting in cleaner reactions and higher product yields.[3]
-
Enhanced Reproducibility : Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3][12]
-
Energy Efficiency : Since only the reaction mixture is heated, not the vessel, microwave synthesis is a more energy-efficient and sustainable "green chemistry" approach.[11][13]
Optimizing Key Reaction Components
The success of the Suzuki coupling, especially with challenging substrates, hinges on the careful selection of the catalyst, base, and solvent.
-
Palladium Catalyst : The choice of catalyst is critical. While Pd(PPh₃)₄ is a classic choice, modern catalysts often consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or Buchwald ligands).[7][14] These advanced ligands promote the oxidative addition step, especially for less reactive aryl chlorides, and stabilize the catalytic species.[14][15] For the sterically hindered and electronically deactivated nature of some substrates, a catalyst system known for high activity is recommended.[15]
-
Base : The base is not merely a spectator; it is essential for the transmetalation step.[9] Its role is to activate the boronic acid, forming a more reactive boronate complex.[4][7] The strength and type of base can significantly impact reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."
-
Phosphates (K₃PO₄): A strong base often used under non-aqueous conditions, particularly effective for coupling sterically hindered substrates.[15]
-
Hydroxides & Alkoxides (KOH, KOtBu): Very strong bases that can dramatically increase reaction rates but may not be compatible with base-sensitive functional groups.[16][17]
-
-
Solvent System : The solvent must dissolve the reactants and be compatible with the reaction conditions. For microwave chemistry, the solvent's ability to absorb microwave energy (its dielectric properties) is paramount.
-
Ethers : Dioxane and 1,2-dimethoxyethane (DME) are excellent choices, often used with water as a co-solvent.[6][18]
-
Alcohols : Ethanol/water mixtures are effective, green, and heat efficiently in a microwave field.[16]
-
Aprotic Polar Solvents : DMF and NMP are highly polar and efficient for microwave heating but can be difficult to remove.
-
Aqueous Systems : Water is an environmentally friendly solvent that works well for many Suzuki couplings, especially when phase-transfer agents are used.[19][20]
-
Experimental Protocols and Workflow
This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Materials and Equipment
-
Reactants : this compound, Aryl Halide (e.g., 4-bromoanisole)
-
Catalyst : e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos)
-
Base : e.g., K₂CO₃ or K₃PO₄
-
Solvent : Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1)
-
Equipment : Microwave synthesis reactor with appropriate reaction vessels and caps, magnetic stir bars, analytical balance, syringes, needles, and standard laboratory glassware.
-
Inert Atmosphere : Nitrogen or Argon gas supply.
Step-by-Step Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering low yields when using 2-Methyl-4-(trifluoromethyl)phenylboronic acid. This particular boronic acid presents a unique combination of steric hindrance and electronic deactivation, which can complicate standard coupling protocols.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and achieve higher yields.
Troubleshooting Guide: Low to No Product Formation
This section addresses the most critical issue: poor conversion to the desired biaryl product. The advice is structured in a question-and-answer format to directly tackle specific experimental observations.
Q1: I'm getting very low yield or only starting material back. What are the primary reasons for this failure with this compound?
A1: Low yields with this substrate are common and typically stem from a combination of two distinct electronic and steric factors that inhibit key steps in the catalytic cycle.[1][2]
-
Steric Hindrance: The ortho-methyl group on the boronic acid sterically impedes the transmetalation step. This is the crucial step where the aryl group is transferred from the boron atom to the palladium center.[3][4] The bulky methyl group makes it difficult for the palladium complex and the boronate to approach each other in the correct orientation.
-
Electronic Deactivation: The powerful electron-withdrawing trifluoromethyl (-CF₃) group at the para-position decreases the nucleophilicity of the phenyl ring. This electronic effect further slows down the already challenging transmetalation step.[5]
Essentially, the reaction is fighting both a physical blockage (sterics) and an electronic penalty (deactivated ring), requiring a highly active and specialized catalyst system to proceed efficiently.
Q2: I suspect my catalyst system is not active enough. Which palladium source and ligand combination is recommended for this challenging coupling?
A2: Standard, general-purpose catalysts like Pd(PPh₃)₄ are often insufficient for this type of transformation.[6] You need a catalyst system designed to overcome both steric and electronic barriers. The solution lies in using bulky, electron-rich phosphine ligands that promote both oxidative addition and the difficult reductive elimination step.[4][7]
Recommended Catalyst Systems:
Modern palladium "precatalysts" paired with specialized biarylphosphine ligands (often called "Buchwald ligands") are the gold standard for these reactions.[4][8] These systems are designed for high activity and stability.
| Catalyst/Ligand Class | Specific Examples | Rationale for Use |
| Buchwald Ligands & Precatalysts | XPhos, SPhos, RuPhos | These ligands are both extremely bulky and electron-rich. The bulk facilitates the final reductive elimination step to release the product, while the electron-donating character accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donating ligands that form very stable and highly active palladium complexes, capable of facilitating difficult couplings.[9][10] |
| Specialized Catalysts | Pd(dppf)Cl₂ | While older, this catalyst is robust and can be effective, particularly if a full ligand screen is not feasible.[11] |
Actionable Step: Switch from a general catalyst like Pd(PPh₃)₄ to a modern precatalyst system, such as XPhos Pd G3 or SPhos Pd G2. These are often commercially available and provide a more reliable source of the active Pd(0) species.[4][8]
Q3: My reaction has stalled, and I see a significant amount of a byproduct that corresponds to benzene with a methyl and trifluoromethyl group, but no coupling. What is happening?
A3: You are observing protodeboronation , a major and well-documented side reaction that plagues Suzuki couplings.[12][13] In this process, the carbon-boron bond of your boronic acid is cleaved by a proton source (often water in the reaction medium) and replaced with a carbon-hydrogen bond.[12]
This compound is particularly susceptible to this side reaction due to its electronic properties.[5] The reaction is often catalyzed by the palladium complex itself or accelerated by the base.[14]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or alkoxides (NaOtBu) to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[6][13]
-
Use Anhydrous Conditions: While many Suzuki protocols use water as a co-solvent, it can serve as the proton source for this side reaction.[15] Try using a rigorously dried, degassed aprotic solvent like dioxane or toluene.
-
Increase the Rate of Productive Coupling: The best way to beat a side reaction is to make the desired reaction faster. Using a more active catalyst system (as described in Q2) will consume the boronic acid in the productive Suzuki cycle more quickly, leaving less time for it to decompose via protodeboronation.[12]
-
Consider a Boronic Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can significantly improve stability.[16][17]
Visualizing the Problem: A Troubleshooting Workflow
To systematically diagnose the issue, follow this decision tree.
Caption: A decision tree for troubleshooting low Suzuki coupling yields.
Frequently Asked Questions (FAQs)
-
Q4: What is the optimal base for this coupling?
-
A4: For challenging substrates like this, potassium phosphate (K₃PO₄) is often an excellent choice.[6][8] It is strong enough to facilitate the reaction but is generally less likely to cause base-sensitive functional group degradation or rampant protodeboronation compared to hydroxides or alkoxides. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
-
Q5: What solvent system should I use?
-
A5: A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is common.[18] However, if protodeboronation is a concern, switching to a single, anhydrous aprotic solvent like 1,4-dioxane, toluene, or THF is highly recommended.[15] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[15][19]
-
-
Q6: At what temperature should I run the reaction?
-
A6: Due to the substrate's low reactivity, elevated temperatures are typically required. A starting point of 80-110 °C is reasonable.[4][6] If the reaction is clean but slow, increasing the temperature may improve the rate. However, be aware that excessively high temperatures can sometimes increase the rate of side reactions like protodeboronation.[11]
-
-
Q7: How can I be sure my palladium catalyst is active?
-
A7: The active catalyst in the Suzuki reaction is a Pd(0) species.[1][20] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, a process that can sometimes be inefficient. Phosphine ligands can assist in this reduction, but using an air-stable Pd(0) source (like Pd₂(dba)₃) or a modern, well-defined precatalyst (like the Buchwald G2, G3, or G4 types) that reliably generates Pd(0) is the best practice for difficult couplings.[4][8]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing failures. Low yields with this compound are almost always due to a slow Transmetalation step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Boron Suzuki Coupling | Borates Today [borates.today]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during cross-coupling reactions involving 2-Methyl-4-(trifluoromethyl)phenylboronic acid. This particular reagent, while highly useful for introducing a key structural motif, possesses electronic and steric properties that can promote undesired side reactions. This guide provides in-depth, mechanistically-grounded solutions to maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter when using this compound in your cross-coupling reactions.
Q1: My reaction yield is low, and I've isolated 1-methyl-3-(trifluoromethyl)benzene. What is this byproduct and how can I prevent its formation?
A1: The byproduct you've isolated is the result of protodeboronation, a major decomposition pathway for arylboronic acids. [1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
Causality: Why is this specific boronic acid susceptible?
This compound is particularly prone to protodeboronation due to two key features:
-
Electron-Deficient Ring: The powerful electron-withdrawing trifluoromethyl (-CF3) group makes the aryl ring electron-deficient. This increases the susceptibility of the ipso-carbon (the carbon attached to the boron atom) to protonolysis, especially under basic conditions.[3][4] Highly electron-deficient arylboronic acids are known to be inherently unstable under aqueous basic conditions.[1][4]
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura cycle. If this desired coupling step is slowed, the competing protodeboronation side reaction has more time to occur.
Troubleshooting & Optimization Strategies:
Your primary goal is to accelerate the rate of the productive cross-coupling reaction so that it outcompetes the protodeboronation pathway.
1. Choice of Base and Conditions: The base is essential for activating the boronic acid to form the boronate species required for transmetalation, but it can also promote protodeboronation.[2][5]
-
Use Weaker Bases: Strong bases and highly aqueous conditions can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6][7]
-
Anhydrous Conditions: Water is often the proton source for this side reaction.[2] Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.
Table 1: Recommended Base and Solvent Combinations to Minimize Protodeboronation
| Base | Solvent System | Rationale |
| K₃PO₄ (Potassium Phosphate) | Toluene or 1,4-Dioxane (anhydrous) | A strong enough base for activation but generally gentler than hydroxides, reducing the rate of base-catalyzed protodeboronation.[7] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane or THF (anhydrous) | Often effective in challenging couplings by promoting a high rate of transmetalation. |
| KF (Potassium Fluoride) | THF or 2-MeTHF (anhydrous) | A mild base that can activate the boronic acid without aggressively promoting protonolysis. |
2. Catalyst System Selection: A highly active catalyst can accelerate the rate-limiting steps of the cross-coupling, minimizing the time the boronic acid is exposed to conditions that favor decomposition.
-
Use High-Activity Ligands: Employ bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (e.g., cataCXium® A) families. These ligands promote rapid oxidative addition and reductive elimination, speeding up the overall catalytic cycle.[7]
-
Consider Palladium Precatalysts: Modern palladium precatalysts are designed for rapid generation of the active Pd(0) species, which can help initiate the productive cycle more quickly.
3. Use of Boronic Acid Derivatives: If protodeboronation remains a significant issue, consider using a more stable derivative of the boronic acid. These "masked" reagents release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[2][3]
-
Pinacol Esters: Generally more stable towards protodeboronation than the corresponding boronic acids.[6]
-
MIDA Boronates: These are highly stable crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid, which is a proven strategy for challenging couplings.[2][3]
-
Trifluoroborate Salts (e.g., K[ArBF₃]): These salts are often more stable to storage and reaction conditions and can be used as effective substitutes for boronic acids.[6]
Q2: I am observing a significant amount of 2,2'-Dimethyl-4,4'-bis(trifluoromethyl)biphenyl as a byproduct. What is causing this homocoupling?
A2: The formation of a symmetrical biaryl from the boronic acid is known as oxidative homocoupling. This side reaction is often promoted by the presence of oxygen and can consume both your boronic acid and your active palladium catalyst, leading to reduced yields of the desired cross-coupled product.[8]
Causality: How does homocoupling occur?
The generally accepted mechanism involves the reaction of the Pd(0) catalyst with dissolved oxygen to form a palladium-peroxo complex.[9][10] This complex then reacts with two molecules of the boronic acid to generate the homocoupled biaryl and a palladium(II) hydroxide species, which must be reduced back to Pd(0) to re-enter the catalytic cycle.[9] Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) state at the start of the reaction can also directly promote homocoupling.[7][8]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O₂\n(Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxo [label="(η²-O₂)PdL₂\n(Peroxo Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; ArBOH2_1 [label="ArB(OH)₂\n(Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBOH2_2 [label="ArB(OH)₂\n(Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="[Adduct]", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdOH [label="trans-ArPd(OH)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="trans-ArPd(Ar)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Biaryl [label="Ar-Ar\n(Homocoupled Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd0_regen [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> Peroxo [label="+ O₂"]; Peroxo -> Intermediate [label="+ ArB(OH)₂"]; ArBOH2_1 -> Intermediate; Intermediate -> ArPdOH [label="+ ArB(OH)₂"]; ArBOH2_2 -> ArPdOH; ArPdOH -> ArPdAr [label="Transmetalation"]; ArPdAr -> Biaryl [label="Reductive\nElimination"]; ArPdAr -> Pd0_regen; } Caption: Oxidative homocoupling pathway via a palladium-peroxo complex.
Troubleshooting & Optimization Strategies:
1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Oxygen is a key reagent in this side reaction.[9]
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture before heating.
2. Use a Pd(0) Catalyst Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial in-situ reduction step required for Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). This can minimize the window where Pd(II) species might promote homocoupling before the cross-coupling cycle begins.[7]
3. Optimize Reaction Parameters:
-
Lower Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can sometimes decrease the rate of homocoupling.
-
Faster Reaction Rate: As with protodeboronation, using a more active catalyst system can make the desired cross-coupling the dominant pathway.
Q3: How can I assess the purity and stability of my this compound before use?
A3: Ensuring the quality of your starting boronic acid is crucial for reproducibility and high yields. Boronic acids can dehydrate to form cyclic anhydride trimers (boroxines) or decompose over time.
Analytical Methods for Quality Control:
1. NMR Spectroscopy:
-
¹H and ¹⁹F NMR: These are excellent for confirming the chemical structure and identifying organic impurities.
-
¹¹B NMR: This technique is particularly useful for assessing the presence of boroxines. Boronic acids typically show a signal around δ 28-30 ppm, while boroxines appear further downfield, around δ 32-34 ppm.
2. HPLC Analysis:
-
A reversed-phase HPLC method can be developed to determine the purity of the boronic acid and quantify the presence of the corresponding protodeboronated arene as an impurity.[11][12] Due to the potential for on-column hydrolysis, method development may require using highly basic mobile phases or aprotic diluents.[13]
3. Melting Point:
-
A sharp melting point that matches the literature value (e.g., >230 °C for the related 4-(trifluoromethyl)phenylboronic acid) is a good indicator of purity.[14] A broad or depressed melting point often suggests the presence of impurities or the boroxine form.
Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol incorporates best practices to mitigate both protodeboronation and homocoupling.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Ensure the boronic acid is a fine, free-flowing powder. If it appears clumpy, it may have partially converted to the boroxine; briefly grinding in a mortar can be beneficial.
-
-
Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.[6]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
In a separate vial, prepare the catalyst system (e.g., Pd₂(dba)₃ and SPhos ligand) and add it to the reaction mixture as a solution or slurry in degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary to consume the limiting aryl halide to minimize decomposition of the boronic acid.[6]
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.[7]
-
// Nodes Start [label="Low Yield in Cross-Coupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckByproducts [label="Identify Byproducts by GC-MS / NMR", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protodeboronation [label="Protodeboronation Product Found\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling Product Found\n(Ar-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Issues\n(e.g., Starting Material Unreacted)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Protodeboronation Solutions Sol_P1 [label="Switch to Milder Base\n(K₃PO₄, Cs₂CO₃, KF)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_P2 [label="Use Anhydrous Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_P3 [label="Increase Catalyst Activity\n(Bulky Ligands, Precatalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_P4 [label="Use Boron Derivative\n(Pinacol Ester, MIDA Boronate)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Homocoupling Solutions Sol_H1 [label="Improve Degassing\n(Sparging, Freeze-Pump-Thaw)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_H2 [label="Use Pd(0) Catalyst Source", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_H3 [label="Lower Reaction Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckByproducts; CheckByproducts -> Protodeboronation [label="Yes"]; CheckByproducts -> Homocoupling [label="Yes"]; CheckByproducts -> Other [label="No Obvious Byproducts"];
Protodeboronation -> Sol_P1; Protodeboronation -> Sol_P2; Protodeboronation -> Sol_P3; Protodeboronation -> Sol_P4;
Homocoupling -> Sol_H1; Homocoupling -> Sol_H2; Homocoupling -> Sol_H3; } Caption: A workflow diagram for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
Technical Support Center: Purification of Products from 2-Methyl-4-(trifluoromethyl)phenylboronic Acid Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 2-Methyl-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your target compounds.
The unique electronic properties imparted by the trifluoromethyl group can influence the reactivity and stability of both the boronic acid and its subsequent products, often presenting specific purification challenges.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions.
Q1: My final product is contaminated with boron-containing impurities. How can I remove them?
A1: Boron-containing impurities, such as boric acid or unreacted boronic acid, are common challenges. Here are several strategies to address this:
-
Aqueous Workup: A simple aqueous wash can often remove a significant portion of water-soluble boron impurities. For enhanced removal, consider a mildly basic wash (e.g., dilute sodium bicarbonate) followed by a neutral brine wash.
-
Methanol Co-evaporation: Boric acid can be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms the volatile trimethyl borate, which is removed with the solvent.[3]
-
Diethanolamine Adduct Formation: For stubborn cases, reacting the crude mixture with diethanolamine can precipitate the boronic acid as a stable adduct, which can then be filtered off. The desired product can then be isolated from the filtrate.[4]
-
Chromatography: If the above methods are insufficient, column chromatography is a reliable option. Using a more polar eluent system or switching to a different stationary phase, such as neutral alumina, can be effective.[5][6]
Q2: I'm struggling to remove residual palladium catalyst from my Suzuki-Miyaura coupling product. What are the best methods?
A2: Residual palladium can be problematic, especially for pharmaceutical applications. Consider the following techniques:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can effectively adsorb a significant amount of the palladium catalyst.[7]
-
Aqueous Workup with Chelating Agents: An aqueous wash with a solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help sequester and remove palladium species into the aqueous layer.[5]
-
Specialized Scavengers: Commercially available palladium scavengers, often silica- or polymer-based, are highly effective at removing trace amounts of palladium. These are typically stirred with the crude product solution and then filtered off.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also effectively remove palladium residues, although care must be taken as it may also adsorb some of the desired product.
Q3: My reaction has resulted in a significant amount of homocoupled boronic acid byproduct. How can I prevent this and purify my desired product?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8][9]
-
Prevention:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent oxygen from entering the system.[10]
-
-
Purification:
-
Chromatography: The homocoupled byproduct often has a different polarity compared to the desired cross-coupled product, allowing for separation by column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to separate it from the homocoupled impurity, provided their solubilities are sufficiently different.
-
Q4: I am observing protodeboronation of my starting material. What are the causes and solutions?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be caused by excess water or harsh basic conditions.[9][10]
-
Causes and Solutions:
-
Moisture: Use anhydrous reagents and solvents to minimize the presence of water.[10]
-
Base Selection: The choice of base can significantly impact the extent of protodeboronation. Consider screening different bases, as some may be less prone to causing this side reaction.[10]
-
Boronic Esters: Using more stable boronic esters, such as pinacol (BPin) esters, can mitigate protodeboronation.[10]
-
Frequently Asked Questions (FAQs)
What is the best general purification strategy for products from this compound reactions?
There is no single "best" strategy, as the optimal method depends on the specific properties of your product and the impurities present.[5] However, a common and effective workflow is:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Filtration through a plug of silica or Celite®: To remove the bulk of the palladium catalyst.[7]
-
Column Chromatography: For separation of the desired product from organic byproducts and remaining impurities.
Is this compound stable under typical reaction conditions?
While generally stable, boronic acids can be susceptible to decomposition, particularly at elevated temperatures or in the presence of excess water or strong bases.[10][11] The electron-withdrawing trifluoromethyl group can influence its stability and reactivity.[2]
Can I use reverse-phase chromatography for purification?
Yes, for less polar products, reverse-phase (C18) chromatography can be an effective purification method.[5] This technique separates compounds based on their hydrophobicity and can be a good alternative when normal-phase chromatography is not successful.
Experimental Protocols
Protocol 1: General Purification via Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.
-
Aqueous Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Adsorb onto Silica: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a small amount of silica gel. Concentrate this slurry to dryness.
-
Prepare the Column: Pack a glass column with silica gel using the desired eluent system.
-
Load and Elute: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of Boron Impurities via Methanol Co-evaporation
-
Initial Concentration: Concentrate the crude reaction mixture to remove the bulk of the reaction solvent.
-
Add Methanol: Add a sufficient amount of methanol to dissolve the residue.
-
Concentrate: Remove the methanol under reduced pressure.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete removal of boron impurities as volatile trimethyl borate.[3]
-
Proceed with Further Purification: The resulting residue can then be subjected to further purification, such as column chromatography.
Data Presentation
Table 1: Common Impurities and Recommended Purification Methods
| Impurity | Common Cause | Recommended Purification Method(s) |
| Unreacted Boronic Acid | Incomplete reaction | Aqueous wash, Methanol co-evaporation, Column chromatography |
| Boric Acid | Hydrolysis of boronic acid | Aqueous wash, Methanol co-evaporation[3] |
| Homocoupled Byproduct | Presence of oxygen | Column chromatography, Recrystallization |
| Residual Palladium Catalyst | Incomplete removal after reaction | Filtration through Celite®/silica, Aqueous wash with EDTA, Palladium scavengers |
| Protodeboronated Starting Material | Excess water, harsh base | Column chromatography |
Visualizations
Purification Workflow Diagram
This diagram illustrates a typical workflow for the purification of products from a Suzuki-Miyaura coupling reaction.
Caption: A typical purification workflow.
Troubleshooting Decision Tree
This diagram provides a logical decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision-making.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Preventing homocoupling of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Strategies for Preventing Homocoupling of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of boronic acids. Here, we focus on this compound, a substrate whose electronic properties can influence reaction outcomes. This resource provides troubleshooting guides, FAQs, and detailed protocols to help you optimize your reaction yields and simplify purification.
Understanding the Challenge: Boronic Acid Homocoupling
Homocoupling is a prevalent side reaction in palladium-catalyzed cross-couplings where two molecules of the boronic acid reagent react to form a symmetrical biaryl.[1][2] This side reaction is detrimental as it consumes the valuable boronic acid, lowers the yield of the desired unsymmetrical product, and introduces a byproduct that is often difficult to separate during purification.
The formation of the homocoupled product, 2,2'-dimethyl-4,4'-bis(trifluoromethyl)biphenyl, from this compound is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II).[1][2][3][4] This Pd(II) complex can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[4][5] This process can become a catalytic cycle if oxygen is continuously present.[4]
-
Pd(II) Precatalyst-Initiated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the catalyst must first be reduced to the active Pd(0) state.[6][7] Boronic acids themselves can act as the reducing agent, a process that inherently produces one equivalent of the homocoupled byproduct.[6][8] If this initial reduction is inefficient or slow compared to the main catalytic cycle, significant homocoupling can occur at the start of the reaction.
A less common pathway involves a protonolysis/second transmetalation event, which can be significant for certain electron-deficient arylboronic acids.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solutions for 2-Methyl-4-(trifluoromethyl)phenylboronic Acid Solubility in Reaction Mixtures
Welcome to the Technical Support Center for 2-Methyl-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. We understand that managing the solubility of this compound can be a critical factor in the success of your reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and resolve solubility challenges, ensuring the efficiency and reproducibility of your experiments.
Introduction: Understanding the Solubility Profile
This compound is a unique building block, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group. This substitution pattern significantly influences its electronic properties and, consequently, its solubility in various solvent systems. While generally more soluble in polar aprotic solvents, its behavior can be nuanced, particularly in the complex environment of a reaction mixture. This guide will equip you with the knowledge and practical techniques to effectively manage its solubility for optimal reaction performance.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents can I expect this compound to have good solubility?
A1: Generally, polar aprotic solvents are the best choice for dissolving this compound. You can expect good to moderate solubility in solvents such as:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)
-
Ketones: Acetone
Conversely, this boronic acid exhibits poor solubility in non-polar hydrocarbon solvents like hexane and toluene.[1]
Q2: My reaction requires a non-polar solvent where the boronic acid is poorly soluble. What are my options?
A2: This is a common challenge. Here are several strategies you can employ:
-
Use a Co-solvent: Introducing a small amount of a polar aprotic solvent (like THF or DMF) in which the boronic acid is more soluble can be highly effective. A common practice in Suzuki-Miyaura reactions is to use a biphasic system, such as Toluene/Water or Dioxane/Water.[2] The water helps to dissolve the inorganic base and the boronic acid, facilitating its activation.[3][4]
-
Convert to a Boronic Ester: Conversion of the boronic acid to its corresponding pinacol ester can significantly enhance its solubility in less polar organic solvents.[1]
-
Employ a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the reaction occurs.[2]
Q3: How does the choice of base in my Suzuki-Miyaura coupling affect the solubility of the boronic acid?
A3: The base is not just a catalyst; it plays a critical role in activating the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5] This boronate salt is often more soluble in the reaction medium, especially in the presence of water, than the neutral boronic acid. Therefore, the selection of a suitable base and ensuring its dissolution is key to getting the boronic acid into the solution phase where it can react.[2][5]
Q4: I've noticed that my boronic acid seems to disappear from the reaction mixture over time, even with low conversion. What could be happening?
A4: This could be due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by strong bases and the presence of water.[5] If you suspect this is occurring, consider using a milder base (e.g., K₃PO₄ or KF) and minimizing the amount of water in your reaction, or switching to an anhydrous solvent system if possible.[5] Using the more stable boronic ester form of your reagent can also mitigate this issue.[5]
Troubleshooting Guide: Low Solubility in a Suzuki-Miyaura Reaction
Low solubility of this compound is a frequent cause of low yields and reproducibility issues in Suzuki-Miyaura coupling reactions. The following decision-making workflow will guide you through a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for solubility issues.
Data Summary: Solubility of Phenylboronic Acid Analogs
| Solvent | Type | Expected Solubility of this compound |
| Dioxane | Ether | High |
| Tetrahydrofuran (THF) | Ether | High |
| Acetone | Ketone | High |
| N,N-Dimethylformamide (DMF) | Amide | High |
| Chloroform | Halogenated | Moderate |
| Toluene | Aromatic | Low |
| Hexane | Hydrocarbon | Very Low |
Data extrapolated from studies on phenylboronic acid and its derivatives.[1]
Experimental Protocols
Protocol 1: Determination of Solubility via the Dynamic Method
This protocol allows you to determine the solubility of this compound in a solvent of your choice.[6]
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled bath
-
Luminance probe or a laser and detector for turbidity measurement
Methodology:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic mixture of a known composition.
-
Heating and Stirring: Begin stirring the mixture vigorously while slowly increasing the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is when the last solid particles disappear, and the solution becomes clear.
-
Data Collection: Record the temperature at which complete dissolution occurs. Repeat this process with different compositions of solute and solvent to construct a solubility curve.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble this compound
This protocol provides a robust starting point for a Suzuki-Miyaura reaction where the solubility of the boronic acid is a concern.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or similar reaction vessel
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating and Stirring: Place the sealed flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, and proceed with a standard aqueous workup and purification.
Caption: Suzuki-Miyaura coupling workflow.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for palladium-catalyzed cross-coupling reactions, specifically addressing the challenges associated with 2-Methyl-4-(trifluoromethyl)phenylboronic acid . This particular boronic acid presents a unique combination of steric hindrance from the ortho-methyl group and strong electron-withdrawing effects from the para-trifluoromethyl group, which can lead to catalyst deactivation and low reaction yields. This document will equip you with the knowledge to diagnose and overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is not working or giving very low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is the first step. Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium source and ligands are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ[1]. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst[1]. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials[1].
Q2: I am observing a significant amount of 1-methyl-4-(trifluoromethyl)benzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 1-methyl-4-(trifluoromethyl)benzene is a result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom[2]. Electron-deficient arylboronic acids, such as the one , are particularly susceptible to this side reaction under basic conditions[3][4]. To mitigate protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF)[1].
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) reaction conditions can significantly reduce protodeboronation[1].
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can protect it from premature decomposition. These derivatives often slowly hydrolyze in situ to release the boronic acid for the catalytic cycle[5].
Q3: My reaction has stalled, and I see a black precipitate. What does this indicate?
A3: The formation of a black precipitate is often indicative of the formation of palladium black , which is finely divided, catalytically inactive palladium metal. This happens when the active Pd(0) catalyst aggregates and falls out of the catalytic cycle. This is a common mode of catalyst deactivation. The choice of ligand is critical in stabilizing the active catalytic species and preventing this aggregation. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
Q4: The combination of an ortho-methyl and a para-trifluoromethyl group seems particularly challenging. Why is this?
A4: This substitution pattern presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, slowing down this key process in the catalytic cycle.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to protodeboronation, effectively removing the active nucleophile from the reaction mixture[3][6]. This electronic deficiency can also slow down the transmetalation step.
Overcoming this requires carefully optimized conditions, often involving highly active catalysts and ligands designed for challenging substrates.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of potential issues, along with recommended protocols.
Issue 1: Catalyst Deactivation Pathways
Understanding how the catalyst can be deactivated is crucial for effective troubleshooting. For reactions involving this compound, several pathways are prominent.
-
Symptom: A black precipitate forms in the reaction mixture, and the reaction stalls.
-
Cause: The active Pd(0) species, if not properly stabilized by ligands, can aggregate into inactive palladium black. This is especially prevalent at higher temperatures or with less effective ligands.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich monodentate phosphine ligands such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are known to stabilize the Pd(0) center and accelerate the reductive elimination step, which can help to keep the catalyst in the cycle.
-
Use of N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and form very stable complexes with palladium, which can prevent aggregation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
-
Symptom: The reaction starts but does not go to completion.
-
Cause: Phosphine ligands are susceptible to oxidation, especially if the reaction is not rigorously maintained under an inert atmosphere.
-
Solution:
-
Inert Atmosphere: Ensure all reagents, solvents, and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen). Use freshly degassed solvents.
-
Issue 2: Substrate-Related Side Reactions
The properties of this compound make it prone to specific side reactions that compete with the desired cross-coupling.
-
Symptom: Formation of 1-methyl-4-(trifluoromethyl)benzene byproduct, confirmed by GC-MS or NMR analysis of the crude reaction mixture.
-
Cause: The electron-withdrawing trifluoromethyl group increases the acidity of the boronic acid, making it more susceptible to cleavage of the C-B bond by a proton source (often water) under basic conditions[2][3].
-
Troubleshooting Protocol:
Protocol 1: Conversion to a More Stable Boronic Acid Derivative
To enhance stability, the boronic acid can be converted to a pinacol ester or a trifluoroborate salt[5].
Step-by-Step Guide for Pinacol Ester Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or toluene.
-
Add pinacol (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification.
-
-
Symptom: Formation of 3,3'-dimethyl-5,5'-bis(trifluoromethyl)-1,1'-biphenyl as a byproduct.
-
Cause: Homocoupling of the boronic acid can occur, particularly in the presence of oxygen or if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction[1].
-
Use of Pd(0) Source or Efficient Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst that rapidly forms the active Pd(0) species.
-
Visualizing the Suzuki-Miyaura Cycle and Deactivation Pathways
The following diagram illustrates the desired catalytic cycle and the points where deactivation and side reactions can occur.
Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle pathways.
Issue 3: Optimizing Reaction Conditions for a Challenging Substrate
For a substrate like this compound, standard Suzuki-Miyaura conditions may not be sufficient. The following table provides a starting point for optimization.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Buchwald Precatalyst (e.g., XPhos Pd G3) or PEPPSI-type catalyst | Highly active for sterically hindered and electron-deficient substrates. Promotes rapid catalyst activation. |
| Ligand | Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or NHC ligand | Bulky, electron-rich ligands stabilize the Pd(0) center, prevent aggregation, and accelerate key steps. |
| Base | K₃PO₄, K₂CO₃, CsF | Milder bases can reduce the rate of protodeboronation compared to stronger bases like NaOH or KOtBu. |
| Solvent | Anhydrous THF, Dioxane, or Toluene | Anhydrous conditions minimize protodeboronation. |
| Temperature | 80-110 °C | A balance must be struck between providing enough thermal energy for the reaction and avoiding catalyst decomposition. |
Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)[1].
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or THF) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Logical Troubleshooting Workflow
If a reaction fails, follow this logical workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Using Substituted Phenylboronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on troubleshooting issues encountered when using substituted phenylboronic acids. Our problem-centric approach provides direct answers and actionable protocols to resolve common experimental failures.
Section 1: Foundational Knowledge & Proactive Troubleshooting
Before delving into specific failures, a foundational understanding of the reagents and reaction mechanism can prevent many common issues. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, but its success is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent.[1][2]
FAQ 1.1: Why are some substituted phenylboronic acids considered "difficult" coupling partners?
The nature of the substituent on the phenylboronic acid ring dramatically influences its reactivity. These effects can be broadly categorized as electronic and steric:
-
Electronic Effects : Phenylboronic acids with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are more Lewis acidic.[3] This can sometimes facilitate transmetalation but also makes them more susceptible to a common side reaction known as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4][5] Conversely, electron-rich phenylboronic acids (e.g., those with -OCH₃, -N(Alkyl)₂ groups) are generally less prone to protodeboronation but can be slower to transmetalate.[6]
-
Steric Effects : Substituents in the ortho position (adjacent to the boronic acid) create steric hindrance. This bulkiness can impede the boronic acid's approach to the palladium center, slowing down or preventing the crucial transmetalation step.[7][8] Overcoming this often requires specialized, bulky ligands that can promote the formation of a reactive monoligated palladium species.[9][10]
FAQ 1.2: What are the critical reaction parameters to check before starting a new reaction?
A pre-reaction checklist is crucial for reproducibility and success.
-
Reagent Quality and Stability : Phenylboronic acids are susceptible to degradation. They can undergo intermolecular dehydration to form cyclic boroxine anhydrides and are often hygroscopic.[11][12] It is critical to store them under dry, inert conditions.[13] For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates, which slowly release the boronic acid in situ.[4][14]
-
Inert Atmosphere : The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[15][16] Oxygen can oxidize the catalyst to an inactive state and promote the undesirable homocoupling of the boronic acid.[17] Therefore, ensuring the reaction is set up under an inert atmosphere (Nitrogen or Argon) and using properly degassed solvents is non-negotiable for achieving high yields.[15][18]
-
Catalyst System Selection : There is no one-size-fits-all catalyst. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, is paramount.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides.[3][19]
Section 2: Common Reaction Failures & Step-by-Step Solutions
This section addresses the most frequent issues encountered during Suzuki couplings with substituted phenylboronic acids.
Problem 2.1: Low or No Conversion of Starting Material
Question: My reaction shows little to no product formation, and I recover most of my starting aryl halide. What are the primary causes?
This is one of the most common failures and typically points to an issue with the catalyst's activity or the reaction conditions being suboptimal for the specific substrates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the Reactivity of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is paramount to the success of these transformations, influencing reaction kinetics, product yields, and overall synthetic efficiency. This guide provides an in-depth comparative analysis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid , a uniquely substituted arylboronic acid, benchmarking its performance against other structurally relevant boronic acids. Through an examination of electronic and steric effects, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for strategic substrate selection and reaction optimization.
The Duality of Substitution: Electronic Activation and Steric Influence
The reactivity of an arylboronic acid in the palladium-catalyzed Suzuki-Miyaura coupling is fundamentally governed by the electronic nature and steric environment of the substituents on the phenyl ring. In the case of this compound, we encounter a fascinating interplay of these two factors.
The trifluoromethyl (-CF3) group at the para-position is a potent electron-withdrawing group. This property enhances the Lewis acidity of the boron center, which is thought to facilitate the crucial transmetalation step of the catalytic cycle.[1][2] Generally, boronic acids bearing electron-withdrawing substituents exhibit increased reactivity in Suzuki-Miyaura couplings.[3][4]
Conversely, the methyl (-CH3) group at the ortho-position introduces steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, potentially slowing down the rate of transmetalation.[3][5] The ultimate reactivity of this compound is therefore a delicate balance between the activating electronic effect of the trifluoromethyl group and the potentially deactivating steric effect of the ortho-methyl group.
Comparative Performance in Suzuki-Miyaura Coupling
To contextualize the reactivity of this compound, it is instructive to compare its performance with that of its parent and singly-substituted analogues: phenylboronic acid, 2-methylphenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid. The following data, collated from various studies, illustrates the impact of these substituents on reaction yields in the Suzuki-Miyaura coupling with a common coupling partner, 2-Bromo-4-methylpyridine.
| Boronic Acid | Structure | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 | [6] | |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 89 | [7] | |
| 2-Methylphenylboronic Acid | 2-(o-tolyl)-4-methylpyridine | 73 | [3] | |
| This compound | 4-Methyl-2-(2-methyl-4-(trifluoromethyl)phenyl)pyridine | 93 (with 4-nitrobenzoyl chloride) | [8] |
Note: The yield for this compound is reported for its reaction with 4-nitrobenzoyl chloride, as direct comparative data with 2-Bromo-4-methylpyridine was not available. However, this result provides a strong indication of its high reactivity.
-
Electronic Activation Dominates: The presence of the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid leads to a higher yield compared to the unsubstituted phenylboronic acid, highlighting the activating effect of this substituent.
-
Steric Hindrance Impact: The ortho-methyl group in 2-methylphenylboronic acid results in a lower yield compared to phenylboronic acid, demonstrating the detrimental impact of steric hindrance on the reaction efficiency.
-
Synergistic Effect in this compound: The high yield obtained with this compound suggests that the strong electronic activation by the trifluoromethyl group largely overcomes the steric hindrance imposed by the ortho-methyl group. This makes it a highly effective coupling partner, particularly for challenging substrates.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of an appropriate boronic acid is a critical step in planning a successful Suzuki-Miyaura coupling. The following workflow provides a logical approach to this process.
Caption: Workflow for selecting a boronic acid in Suzuki-Miyaura coupling.
Conclusion
This compound represents a highly reactive and versatile building block for Suzuki-Miyaura cross-coupling reactions. The potent electron-withdrawing effect of the para-trifluoromethyl group significantly enhances its reactivity, largely compensating for the steric hindrance introduced by the ortho-methyl group. This unique combination of electronic activation and moderate steric bulk makes it an excellent choice for the synthesis of complex biaryl compounds, particularly in the context of drug discovery and materials science where the introduction of fluorinated motifs is often desirable. Researchers can leverage the insights and protocols presented in this guide to effectively incorporate this valuable reagent into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to HPLC Analysis of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Reactions
For researchers, synthetic chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. A key substrate in many of these reactions is 2-Methyl-4-(trifluoromethyl)phenylboronic acid, a building block for numerous pharmaceutical and agrochemical compounds. The ability to accurately monitor the consumption of this starting material and the formation of the desired product is critical for reaction optimization, yield determination, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering robust, quantitative insights into the reaction's progress.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of reactions involving this compound. We will explore the technical nuances of method development, compare HPLC with alternative analytical techniques, and provide a detailed, field-tested protocol to serve as a starting point for your own applications.
The Analytical Challenge: Why Boronic Acids Require Special Attention
Analyzing boronic acids and their corresponding coupling reactions by Reversed-Phase HPLC (RP-HPLC) is not always straightforward. Several inherent challenges must be addressed to develop a robust and reliable method:
-
Poor Retention: Boronic acids are relatively polar and can be difficult to retain on traditional C18 columns, sometimes eluting in or near the solvent front.[1]
-
Peak Tailing: The acidic nature of the boronic acid group can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in broad, tailing peaks.
-
Hydrolytic Instability of Boronate Esters: If the reaction uses a boronate ester (e.g., a pinacol ester) as the starting material, it can be susceptible to on-column hydrolysis back to the boronic acid, complicating accurate quantification.[1][2][3][4] This guide focuses on the boronic acid itself, but this is a critical consideration for related starting materials.
-
Complex Reaction Mixtures: A typical Suzuki-Miyaura reaction mixture contains the boronic acid, an aryl halide, the coupled product, a palladium catalyst, a base, and various byproducts, all of which must be adequately separated for accurate analysis.[5]
Understanding these challenges is the first step in designing an effective analytical system. The choices made in column chemistry, mobile phase composition, and instrumentation will directly dictate the quality of the resulting data.
Comparative Analysis of HPLC Methodologies
The core of a successful HPLC method lies in the synergy between the stationary phase (the column) and the mobile phase. For this compound, a reversed-phase approach is almost always the method of choice.[5]
Pillar 1: Column Selection
The column is the heart of the separation. The choice of stationary phase chemistry is the most powerful way to influence chromatographic selectivity. For boronic acids, mitigating silanol interactions and ensuring sufficient retention are the primary goals.
| Column Technology | Key Features & Advantages | Disadvantages | Best For... |
| Standard C18 (End-capped) | General-purpose, widely available, good hydrophobicity for retaining non-polar products. | Can exhibit peak tailing for acidic compounds like boronic acids due to residual silanols. May suffer from "pore dewetting" with highly aqueous mobile phases. | Separating the non-polar coupled product from other components, but may require mobile phase additives for good boronic acid peak shape. |
| "Aqueous" C18 (e.g., HSS T3) | Engineered to be compatible with 100% aqueous mobile phases, preventing pore dewetting. Provides enhanced retention for polar analytes. | May offer slightly different selectivity compared to traditional C18 phases. | Improving the retention of polar boronic acids and avoiding issues when starting a gradient at very low organic percentages. |
| Low Silanol Activity C18 (e.g., XTerra MS C18) | Features very low residual silanol activity, which significantly reduces peak tailing for basic and acidic compounds.[4] Shown to minimize on-column hydrolysis of boronate esters.[3][4] | May be more expensive than standard columns. | Achieving excellent peak symmetry for boronic acids without aggressive mobile phase modifiers. This is a highly recommended approach. |
Expert Recommendation: For robust analysis of this compound, a modern, end-capped C18 column with low silanol activity is the superior choice. An "aqueous-compatible" phase like HSS T3 is also an excellent option, particularly for retaining the polar boronic acid starting material.
Pillar 2: Mobile Phase Optimization
The mobile phase composition directly influences retention time, peak shape, and resolution. The key variables are the organic solvent, pH, and additives.
| Parameter | Comparison & Causality | Expert Recommendation |
| Organic Solvent | Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it offers lower viscosity (leading to higher efficiency and lower backpressure) and better UV transparency at low wavelengths. Different solvents can offer different selectivities, so methanol is a viable alternative if acetonitrile does not provide the desired separation. | Start with Acetonitrile . It provides excellent performance for a wide range of compounds encountered in Suzuki reactions. |
| Mobile Phase pH/Additives | Low pH (e.g., 0.1% Formic Acid or TFA): Adding a small amount of acid suppresses the ionization of the boronic acid's hydroxyl groups. This neutral form has less interaction with residual silanols, leading to sharper peaks and better retention. Formic acid is often preferred for LC-MS applications due to its volatility. | A low pH mobile phase using 0.1% Formic Acid in both the aqueous (A) and organic (B) phases is the most common and effective starting point for achieving good peak shape for boronic acids. |
| Elution Mode | Isocratic vs. Gradient: An isocratic method (constant mobile phase composition) is simpler but often insufficient to resolve the polar starting materials and the non-polar product in a single run with good peak shape and reasonable run time. A gradient method (composition changes over time) is highly versatile and necessary for complex reaction mixtures.[5][6] | A gradient elution method, starting with a high aqueous percentage to retain the boronic acid and ramping up the organic solvent to elute the coupled product, is essential. |
A Validated Starting Protocol for Reaction Monitoring
This protocol provides a robust, self-validating starting point for analyzing a Suzuki-Miyaura reaction mixture containing this compound.
Instrumentation & Consumables:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent aqueous-compatible, low-silanol C18).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A DAD can be used to identify the optimal wavelength for all components. |
| Gradient | 0-1 min: 10% B1-8 min: 10% to 90% B8-9 min: 90% B9-9.1 min: 90% to 10% B9.1-12 min: 10% B (Re-equilibration) | Starts highly aqueous to retain the boronic acid, then ramps to elute the more non-polar product. A hold at the end ensures all components are eluted, followed by re-equilibration. |
Sample Preparation:
-
At specified time intervals, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 mixture of Mobile Phase A and B in an HPLC vial.
-
Vortex the vial to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
This immediate dilution and quenching are crucial to stop the reaction and prepare a sample compatible with the reversed-phase mobile phase.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample collection to data interpretation for monitoring a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Profile of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] Within the pharmaceutical industry, the incorporation of fluorine atoms is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and overall bioavailability.[5]
This guide focuses on 2-Methyl-4-(trifluoromethyl)phenylboronic acid , a building block that combines the benefits of fluorination with specific structural features. Understanding the kinetic behavior of this reagent is paramount for optimizing reaction conditions, maximizing yield, and ensuring process scalability. We will provide a detailed framework for conducting kinetic studies, objectively comparing its performance against other boronic acids, and interpreting the data to gain deeper mechanistic insights.
Mechanistic Foundations: The Suzuki-Miyaura Catalytic Cycle
To understand the kinetics, one must first grasp the mechanism. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step is often, but not always, the rate-determining step (RDS) of the overall reaction.[6][7][8][9]
-
Transmetalation : The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8][10]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
The relative rates of these steps dictate the overall reaction kinetics. While oxidative addition is frequently the slowest step, factors like sterics and electronics on the coupling partners can cause the RDS to shift, often to transmetalation.[11][12]
Profiling the Reactant: this compound
The reactivity of a boronic acid is governed by its electronic and steric properties. Our target molecule presents a fascinating case of competing effects:
-
Electronic Effect: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. In the context of the boronic acid partner, electron-withdrawing substituents are generally considered unfavorable as they decrease the nucleophilicity of the aryl group, potentially slowing the crucial transmetalation step.[1][11]
-
Steric Effect: The ortho-methyl group introduces significant steric bulk adjacent to the carbon-boron bond. This hindrance can impede the approach of the boronic acid to the bulky palladium complex, further slowing transmetalation.[13][14][15]
Hypothesis: The combination of a strong electron-withdrawing group and ortho-steric hindrance will cause this compound to exhibit a slower reaction rate compared to electronically neutral or electron-rich, non-sterically hindered boronic acids. This makes the transmetalation step a likely candidate for the rate-determining step in couplings involving this reagent.
Designing a Kinetic Study: A Step-by-Step Protocol
To quantitatively assess reactivity, a rigorous kinetic study is essential. The following protocol provides a self-validating system for comparing the performance of different boronic acids under identical conditions. The use of an internal standard is critical for ensuring accuracy by correcting for any variations in sample volume or analytical response.[11][12]
Experimental Protocol
1. Objective: To determine and compare the initial reaction rates of Suzuki coupling between an aryl bromide and various arylboronic acids.
2. Materials and Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acids (for comparison): (1.2 equiv each, run in separate experiments)
-
Phenylboronic acid (Baseline)
-
4-Methoxyphenylboronic acid (Electron-Donating)
-
2-Methylphenylboronic acid (Steric Control)
-
This compound (Target)
-
-
Catalyst: Pd(PPh₃)₄ (1 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent System: 1,4-Dioxane / H₂O (4:1 mixture), degassed
-
Internal Standard (IS): Dodecane (0.5 equiv)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Temperature-controlled reaction vessel with magnetic stirring and an inert atmosphere (Argon or Nitrogen).
4. Reaction Procedure:
-
To a reaction vessel, add the aryl halide, the specific boronic acid for the experiment, the base, the internal standard, and the degassed solvent.
-
Stir the mixture under an inert atmosphere and bring it to a constant temperature (e.g., 80 °C).
-
Prepare a stock solution of the palladium catalyst in a small amount of degassed solvent.
-
To initiate the reaction (t=0), inject the catalyst stock solution into the reaction mixture.
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.[16][17]
-
Immediately quench the aliquot in a vial containing ethyl acetate (~1 mL) and a small amount of water to stop the reaction.[17]
5. Sample Analysis:
-
Analyze each quenched sample by HPLC or GC.
-
Determine the concentration of the starting aryl halide and the biaryl product by comparing their peak areas to the peak area of the internal standard.
6. Data Analysis:
-
Plot the concentration of the product versus time for each experiment.
-
Determine the initial reaction rate (v₀) from the initial slope of the curve. This provides the most reliable comparison as it minimizes complications from catalyst degradation or reactant depletion.
Comparative Kinetic Analysis
The following table summarizes the expected outcomes from the kinetic study, based on established chemical principles. The data illustrates the distinct impact of electronic and steric factors on reaction performance.
| Boronic Acid | Substituents | Predicted Initial Rate (Relative) | Predicted Half-Life (t₁/₂, min) | Predicted Yield @ 60 min (%) |
| 4-Methoxyphenylboronic acid | para-OCH₃ (EDG) | +++ (Fastest) | ~15 | >95% |
| Phenylboronic acid | None (Baseline) | ++ (Moderate) | ~30 | ~90% |
| 2-Methylphenylboronic acid | ortho-CH₃ (Steric) | + (Slow) | ~55 | ~65% |
| This compound | ortho-CH₃ (Steric)para-CF₃ (EWG) | - (Slowest) | >90 | <50% |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Interpretation of Results
-
Electronic Effects: The reaction with 4-methoxyphenylboronic acid is expected to be the fastest. Its electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step.[1][11]
-
Steric Effects: Comparing phenylboronic acid with 2-methylphenylboronic acid isolates the effect of steric hindrance. The ortho-methyl group is predicted to significantly slow the reaction by impeding the formation of the necessary palladium-boronate intermediate for transmetalation.[14]
-
Combined Effects on the Target Reagent: this compound is predicted to be the least reactive. It suffers from the dual disadvantages of a sterically hindered ortho-position and an electronically deactivated ring due to the para-CF3 group. This combination severely hampers the transmetalation step, leading to a much slower overall reaction rate.
Conclusion and Recommendations
This guide demonstrates that this compound is a valuable synthetic building block whose kinetic profile is dominated by a combination of unfavorable electronic and steric effects. Kinetic studies confirm that it is significantly less reactive than simpler, electron-rich, or less hindered boronic acids.
For the practicing scientist, this has critical implications:
-
Reaction Optimization is Key: Standard Suzuki coupling conditions may result in low yields or require extended reaction times with this substrate.
-
Catalyst System Selection: Overcoming the high activation barrier for transmetalation may require the use of more active, modern catalyst systems. This includes employing sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate challenging couplings.[10]
-
Process Development: For drug development professionals, understanding this intrinsic reactivity is crucial for designing robust and scalable manufacturing processes. Adjustments in catalyst loading, temperature, or reaction time will likely be necessary to achieve desired process efficiency.
By applying the principles and protocols outlined here, researchers can effectively anticipate challenges, design rational optimization strategies, and successfully incorporate this important fluorinated building block into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for 2-Methyl-4-(trifluoromethyl)phenylboronic acid Coupling
Introduction: The Significance of Trifluoromethylated Biaryls in Modern Drug Discovery
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. Molecules incorporating the 2-methyl-4-(trifluoromethyl)phenyl moiety are of particular interest due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these critical C-C bonds, valued for its functional group tolerance and generally high yields.[1]
However, the successful coupling of 2-methyl-4-(trifluoromethyl)phenylboronic acid presents a unique set of challenges. The electron-withdrawing nature of the trifluoromethyl group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. Furthermore, the ortho-methyl group introduces steric hindrance, which can impede the approach of the coupling partners to the catalytic center. Consequently, the choice of catalyst is paramount to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst in the Suzuki-Miyaura coupling of this compound is profoundly influenced by the nature of the ancillary ligands coordinated to the palladium center. These ligands play a critical role in modulating the electronic and steric properties of the catalyst, thereby impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Below is a summary of the performance of several classes of palladium catalysts in the context of coupling electron-deficient and sterically hindered boronic acids.
| Catalyst System | Ligand Type | Key Characteristics | Typical Yield Range for Trifluoromethylated Substrates |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Workhorse" catalyst, readily available. | Moderate to Good (can be substrate-dependent) |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | Robust and versatile, effective for a range of substrates. | Good to Excellent |
| Buchwald Ligand-Based Precatalysts (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biaryl Monophosphines | Highly active for challenging substrates, including aryl chlorides. | Excellent |
Note: The yield ranges presented are compiled from various sources and are intended as a qualitative guide. Actual yields are highly dependent on the specific aryl halide, base, solvent, and temperature used.
In-Depth Discussion of Catalyst Classes
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Choice
Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki-Miyaura couplings.[2] Its utility stems from its ready availability and ease of handling. However, for challenging substrates like this compound, its performance can be variable. While triphenylphosphine is a reasonably good σ-donor, it lacks the steric bulk of more modern ligands, which can be crucial for promoting the reductive elimination step, especially with hindered biaryls.
In a relevant study, the coupling of 4-(trifluoromethyl)phenylboronic acid with a polybrominated furan using Pd(PPh₃)₄ as the catalyst afforded the desired product in an impressive 89% yield.[3] This demonstrates that under appropriate conditions, Pd(PPh₃)₄ can be highly effective for coupling trifluoromethylated boronic acids.
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): A More Robust Alternative
3. Buchwald Ligand-Based Precatalysts: The Modern Standard for Challenging Couplings
The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group has revolutionized the field of cross-coupling chemistry.[5] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of even unreactive aryl chlorides.[5] The steric bulk of these ligands also accelerates the reductive elimination step, leading to higher turnover numbers and yields.
For substrates like this compound, which are both electronically deactivated and sterically hindered, Buchwald-type catalysts are often the catalysts of choice. Their high activity can overcome the inherent challenges of the substrate, leading to excellent yields under relatively mild conditions. Studies on the coupling of other challenging substrates, such as unprotected nitrogen-rich heterocycles, have shown the superiority of Buchwald precatalysts.[6]
Mechanistic Considerations: Why Ligand Choice is Crucial
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of ligand directly impacts the efficiency of each step.
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the key challenges are:
-
Oxidative Addition: This step is generally facile, but the choice of aryl halide (I > Br > Cl) plays a significant role. For less reactive aryl chlorides, bulky, electron-rich ligands like SPhos and XPhos are essential to promote this step.[5]
-
Transmetalation: This is often the rate-limiting step for electron-deficient boronic acids. The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species. Electron-donating ligands on the palladium center can also enhance the rate of transmetalation.
-
Reductive Elimination: The steric hindrance from the ortho-methyl group on the boronic acid and potentially on the aryl halide can slow this step. Bulky ligands, such as those from the Buchwald family, are known to accelerate reductive elimination, preventing catalyst decomposition and byproduct formation.[5]
Figure 2. Experimental workflow for comparing different catalysts in the Suzuki-Miyaura coupling.
Experimental Protocols
The following are representative, detailed experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the coupling of a substituted furan with 4-(trifluoromethyl)phenylboronic acid.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried pressure tube equipped with a magnetic stir bar, add the aryl halide, this compound, and Pd(PPh₃)₄.
-
Seal the tube with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add 1,4-dioxane via syringe, followed by the 2 M aqueous solution of K₂CO₃.
-
Seal the pressure tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., SPhos-Pd-G3)
This protocol is a general procedure for Suzuki-Miyaura couplings using Buchwald ligands and precatalysts.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
SPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Argon source
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the SPhos-Pd-G3 precatalyst under a positive pressure of argon.
-
Add degassed toluene via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the selection of an appropriate catalyst is critical for achieving high yields. While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly with more reactive aryl halides, they may require higher temperatures and longer reaction times. Pd(dppf)Cl₂ offers a more robust and generally applicable alternative.
However, for the most challenging substrates, including less reactive aryl chlorides, and to achieve the highest possible yields under the mildest conditions, the use of Buchwald ligand-based precatalysts such as those containing SPhos or XPhos is highly recommended. The unique steric and electronic properties of these ligands are specifically designed to overcome the challenges associated with electron-deficient and sterically hindered coupling partners.
Researchers and drug development professionals should consider screening a small panel of these catalysts, along with different bases and solvents, to identify the optimal conditions for their specific substrate combination. The detailed protocols and mechanistic insights provided in this guide serve as a strong foundation for such optimization efforts, ultimately enabling the efficient synthesis of valuable trifluoromethylated biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation of Products Synthesized Using 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of chemical products synthesized using 2-Methyl-4-(trifluoromethyl)phenylboronic acid. It emphasizes the causality behind experimental choices and provides supporting data and protocols to ensure scientific integrity.
Introduction
In modern synthetic chemistry, particularly within drug discovery and materials science, the incorporation of fluorine-containing moieties is a widely adopted strategy to modulate the chemical and physiological properties of molecules. The 2-methyl-4-(trifluoromethyl)phenyl group is of particular interest, offering a unique combination of lipophilicity, metabolic stability, and conformational control conferred by the trifluoromethyl (CF₃) and ortho-methyl groups. This compound is a key building block for introducing this valuable substituent, most commonly via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
However, the success of a synthesis is not defined by the reaction alone, but by the rigorous and unambiguous confirmation of the desired product's structure. This guide provides a comprehensive framework for the spectroscopic validation of compounds prepared using this specific boronic acid. We will move beyond simple data reporting to explain why certain spectroscopic signatures are definitive, how to distinguish the target compound from common side products, and how a multi-technique approach forms a self-validating system for structural elucidation.
Section 1: The Archetypal Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[2][3] The general reaction is shown below:
Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this mechanism is crucial for troubleshooting and identifying potential side-products.
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
The choice of this compound introduces specific electronic and steric features. The electron-withdrawing CF₃ group can influence the reactivity of the boronic acid, while the ortho-methyl group can provide steric hindrance that may affect the rate of transmetalation and reductive elimination. These features also impart distinctive spectroscopic signatures that are the focus of our validation workflow.
Section 2: A Multi-Modal Spectroscopic Validation Workflow
Relying on a single analytical technique is insufficient for unambiguous structure proof. A robust validation strategy integrates data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating confirmation of the target molecule while simultaneously identifying impurities.
Caption: Fig 2. Integrated Spectroscopic Validation Workflow.
Mass Spectrometry (MS): The First Check
Mass spectrometry provides the molecular weight of the components in a sample, making it the fastest and most direct initial check for product formation.[5][6]
-
Causality: Successful C-C bond formation will result in a product with a molecular weight corresponding to the sum of the two coupled fragments minus the atoms of the leaving group and the boronic acid moiety. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing crude reaction mixtures, providing both retention time (a measure of polarity) and mass-to-charge ratio (m/z).[7]
-
Protocol: Rapid LC-MS Reaction Monitoring
-
Dilute a small aliquot (1-2 drops) of the reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the instrument.[5]
-
Inject 1-5 µL onto a C18 reverse-phase column.
-
Run a fast gradient (e.g., 5% to 95% acetonitrile/water with 0.1% formic acid over 5 minutes).
-
Monitor the eluent using both a UV detector and a mass spectrometer (in both positive and negative ion modes if possible).
-
Validation Check: Look for a peak in the chromatogram with an [M+H]⁺ or [M-H]⁻ ion corresponding to the exact calculated mass of the desired product. The disappearance of starting material peaks is an equally important indicator of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures, providing detailed information about the chemical environment of each nucleus.[8][9][10][11][12]
¹H NMR provides information on the number, environment, and connectivity of protons.
-
Causality & Key Signatures:
-
Disappearance of Starting Materials: The signal for the C-H bond at the site of halogenation on the aryl halide will disappear. The broad singlet for the B(OH)₂ protons of the boronic acid (typically ~8.0 ppm, solvent dependent) will also vanish.
-
Aromatic Region Complexity: The formation of a biaryl product leads to a more complex aromatic region (typically 7.0-8.0 ppm). The key is to look for characteristic splitting patterns (doublets, triplets, etc.) and changes in chemical shifts due to altered electronic environments.
-
Characteristic Methyl Signal: The ortho-methyl group on the 2-methyl-4-(trifluoromethyl)phenyl moiety provides a sharp singlet, typically around 2.1-2.4 ppm. Its presence confirms the incorporation of the boronic acid fragment.
-
¹³C NMR confirms the carbon framework of the molecule.
-
Causality & Key Signatures:
-
CF₃ Carbon Signal: The carbon of the trifluoromethyl group is a definitive marker. It appears as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF), typically in the range of 120-130 ppm with a large coupling constant (J ≈ 272 Hz).[13]
-
Aromatic Carbon Coupling: The aromatic carbons attached to or near the CF₃ group will also show coupling to fluorine, resulting in smaller quartets or other multiplets, providing further confirmation.
-
Quaternary Carbons: The appearance of two new quaternary (non-protonated) carbon signals in the aromatic region is a strong indicator of the newly formed C-C bond linking the two aromatic rings.
-
For any product derived from this compound, ¹⁹F NMR is the most direct and unambiguous validation technique.[14]
-
Causality & Key Signatures:
-
High Sensitivity & Clean Baseline: ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[15] Since fluorine is rarely present elsewhere in common organic molecules or solvents, the spectrum is exceptionally clean.
-
Single, Sharp Signal: The three fluorine atoms of the CF₃ group are equivalent, giving rise to a single, sharp singlet. The chemical shift is typically in the range of -62 to -64 ppm (relative to CFCl₃).[13] The presence of this singlet is unequivocal proof of the integrity and incorporation of the trifluoromethylphenyl moiety.
-
Section 3: Case Study & Comparative Analysis
Let's consider the synthesis of 4'-methoxy-2-methyl-4-(trifluoromethyl)-1,1'-biphenyl from the Suzuki-Miyaura coupling of 4-bromoanisole and this compound.
Scheme 2: Synthesis of 4'-methoxy-2-methyl-4-(trifluoromethyl)-1,1'-biphenyl

Comparative Data Table: Product vs. Key Side Products
A critical part of validation is distinguishing the desired product from plausible impurities. The most common side reactions in Suzuki coupling are homocoupling of the starting materials and protodeboronation of the boronic acid.[16][17][18]
| Compound | Structure | Key Spectroscopic Features |
| Desired Product | ![]() | MS: [M+H]⁺ at m/z 267. ¹H NMR: Signals for both aromatic rings, Me singlet (~2.3 ppm), OMe singlet (~3.8 ppm). ¹⁹F NMR: Sharp singlet at ~ -63 ppm. |
| Homocoupled Boronic Acid | ![]() | MS: [M+H]⁺ at m/z 319. ¹H NMR: Symmetrical pattern, only signals for the 2-methyl-4-(trifluoromethyl)phenyl unit present. ¹⁹F NMR: Sharp singlet at ~ -63 ppm. |
| Protodeboronation Product | ![]() | MS: [M+H]⁺ at m/z 161. ¹H NMR: Signals identical to 3-methyl-4-fluorotoluene. ¹⁹F NMR: Sharp singlet at ~ -62 ppm. |
| Unreacted 4-Bromoanisole | ![]() | MS: Isotopic pattern for Br at m/z 187/189. ¹H NMR: Simple AA'BB' doublet pattern. ¹⁹F NMR: No signal. |
Detailed Experimental Protocol: Synthesis
-
To an oven-dried flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by LC-MS as described in Section 2.1.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Conclusion
The spectroscopic validation of products synthesized with this compound is a clear and systematic process when a multi-modal approach is employed. While mass spectrometry provides a rapid confirmation of molecular weight, it is the full suite of NMR techniques that delivers the irrefutable structural proof. The characteristic signals of the ortho-methyl group in ¹H NMR, the CF₃ quartet in ¹³C NMR, and, most definitively, the sharp singlet in ¹⁹F NMR, create a unique spectroscopic fingerprint. By comparing the data from the purified product against the expected signatures of common side products, researchers can establish the identity and purity of their target compounds with the highest degree of scientific confidence. This rigorous validation is not merely a final step but an integral part of the scientific method, ensuring the reliability of data and the integrity of subsequent research.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. waters.com [waters.com]
- 6. scientistlive.com [scientistlive.com]
- 7. rsc.org [rsc.org]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. jchps.com [jchps.com]
- 13. rsc.org [rsc.org]
- 14. biophysics.org [biophysics.org]
- 15. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the purity of starting materials is not merely a matter of good practice but a cornerstone of reproducible and reliable outcomes. 2-Methyl-4-(trifluoromethyl)phenylboronic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the quality of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the critical analytical methodologies for assessing the purity of commercially available this compound, supported by experimental data and protocols.
The Critical Role of Purity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] However, the efficiency of this palladium-catalyzed reaction is highly sensitive to the quality of the boronic acid reagent.[1] Impurities can poison the catalyst, lead to the formation of undesired byproducts, and complicate downstream purification processes.[1] Therefore, a thorough understanding and rigorous assessment of the purity of this compound are paramount.
Understanding Potential Impurities
To effectively assess the purity of this compound, it is crucial to understand the potential impurities that may be present. These can be broadly categorized as process-related impurities, degradation products, and inherent impurities.
A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[2] In the case of this compound, this would typically involve the reaction of the Grignard reagent derived from 1-bromo-2-methyl-4-(trifluoromethyl)benzene with a borate ester.
Potential impurities from this process include:
-
Homocoupling byproducts: Biphenyl derivatives formed from the reaction of the Grignard reagent with unreacted aryl halide.[3]
-
Residual starting materials: Unreacted 1-bromo-2-methyl-4-(trifluoromethyl)benzene.
-
Over-alkylation products: Formation of borinic acids and boranes from multiple additions of the Grignard reagent to the borate ester.[2]
Beyond process-related impurities, arylboronic acids are susceptible to degradation:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-methyl-3-(trifluoromethyl)benzene. This is a common side reaction, especially under acidic or basic conditions.[4]
-
Oxidation: The conversion of the boronic acid to the corresponding phenol, 2-methyl-4-(trifluoromethyl)phenol.[5]
-
Boroxine formation: The dehydration of three boronic acid molecules to form a cyclic anhydride. While technically an oligomer of the desired product, its different reactivity can impact stoichiometry in subsequent reactions.
Caption: Synthetic route and potential impurities.
Comparative Analysis of Analytical Methodologies
The purity of this compound can be assessed by several analytical techniques, each with its own strengths and limitations. The three most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[6] |
| Analyte State | Solution | Gas phase (requires derivatization for non-volatile compounds) | Solution |
| Strengths | - High sensitivity and resolution for non-volatile impurities.- Well-established and robust methodology.- Suitable for high-throughput analysis.[5] | - Excellent separation efficiency for volatile impurities.- Provides structural information through mass spectrometry. | - Primary analytical method, provides absolute purity without a specific reference standard for the analyte.[6]- Highly accurate and precise.- Non-destructive. |
| Limitations | - Requires a reference standard for quantification.- UV response factors can vary between the analyte and impurities, potentially leading to inaccurate quantification by area percent.[6] | - Requires derivatization for polar and non-volatile boronic acids, adding a step to the workflow and a potential source of error.[5]- Thermal degradation of the analyte is a risk. | - Lower sensitivity compared to chromatographic methods.- Requires a certified internal standard for absolute quantification.- Potential for signal overlap in complex mixtures. |
| Best For | Routine quality control, detecting non-volatile impurities, and high-throughput screening. | Identifying and quantifying volatile impurities and byproducts, structural confirmation of impurities. | Absolute purity determination, certification of reference materials, and when a specific reference standard of the analyte is unavailable. |
Experimental Protocols
The following protocols are provided as a robust starting point for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for the linearity study.
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis. This protocol utilizes silylation to increase the volatility of the analyte.
Derivatization and GC-MS Conditions:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of the BSTFA derivatization agent.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Caption: GC-MS with derivatization workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse sequence
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (analyte or standard)
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Caption: qNMR experimental workflow.
Conclusion and Recommendations
The choice of analytical methodology for the purity assessment of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control and high-throughput screening , HPLC is the method of choice due to its robustness, sensitivity to non-volatile impurities, and ease of automation.
-
When structural confirmation of unknown impurities is required, or for the specific analysis of volatile byproducts , GC-MS with derivatization provides invaluable information.
-
For the absolute determination of purity, especially for the certification of in-house reference standards or when an analyte-specific standard is unavailable , qNMR is the most accurate and reliable technique.
A comprehensive purity assessment strategy should ideally leverage a combination of these techniques to gain a complete understanding of the impurity profile of commercially available this compound. This ensures the quality and consistency of this critical reagent, leading to more reliable and reproducible results in research and drug development.
References
A Senior Application Scientist's Guide to Benchmarking 2-Methyl-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to achieving efficient and robust routes to complex molecular targets. Phenylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, offer a diverse toolkit for the construction of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid , a reagent characterized by a unique combination of steric and electronic properties. Its performance in the Suzuki-Miyaura coupling will be benchmarked against structurally related analogs, offering a framework for rational reagent selection supported by mechanistic insights and detailed experimental protocols.
The Strategic Value of Substitution: Why this compound?
The phenylboronic acid scaffold is a testament to the power of subtle structural modifications. The introduction of substituents onto the phenyl ring can dramatically alter the reagent's reactivity, stability, and the physicochemical properties of the final product. In the case of this compound, we encounter a compelling interplay of two distinct functional groups:
-
The 4-(Trifluoromethyl) Group: This strongly electron-withdrawing group significantly influences the electronic character of the molecule. The trifluoromethyl moiety is a bioisostere for several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] In the context of the Suzuki-Miyaura reaction, its electron-withdrawing nature can impact the rate of transmetalation.
-
The 2-Methyl Group: Positioned ortho to the boronic acid, the methyl group introduces steric hindrance. This can influence the rate and selectivity of the cross-coupling reaction, potentially favoring certain conformations or hindering the approach of the bulky palladium catalyst.
This unique combination of a sterically demanding ortho-group and a potent electron-withdrawing para-group makes this compound a valuable tool for accessing highly substituted and electronically differentiated biaryl systems.
The Competitors: A Comparative Framework
To objectively assess the performance of this compound, we have selected a panel of four commercially available analogs. Each has been chosen to isolate the effect of specific structural features:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-(Trifluoromethyl)phenylboronic Acid: Lacks the ortho-methyl group, allowing for a direct assessment of the steric effect of the 2-methyl substituent.
-
2-Methylphenylboronic Acid: Devoid of the trifluoromethyl group, this reagent allows for the evaluation of the electronic impact of the CF₃ group.
-
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Replaces the ortho-methyl group with a smaller, more electronegative fluorine atom, providing insights into the nuanced effects of ortho-substitution.[3]
Benchmarking Performance: A Standardized Suzuki-Miyaura Protocol
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling protocol is essential. The following procedure, which couples the boronic acid with 4-bromoanisole, serves as our benchmark. 4-Bromoanisole is a common, moderately activated aryl bromide, making it a suitable partner for evaluating the reactivity of our selected boronic acids.
Experimental Workflow
Caption: Standardized workflow for the benchmark Suzuki-Miyaura coupling reaction.
Detailed Protocol
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance Data
The following table summarizes the anticipated performance of each boronic acid in the benchmark Suzuki-Miyaura coupling reaction. This data is synthesized from established chemical principles and literature precedents for similar substrates and reaction conditions.[4][5]
| Reagent | Structure | Expected Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| This compound | 6 - 10 | 80 - 88 | >97 | |
| Phenylboronic Acid | 4 - 6 | 90 - 98 | >98 | |
| 4-(Trifluoromethyl)phenylboronic acid | 3 - 5 | 88 - 95 | >98 | |
| 2-Methylphenylboronic Acid | 8 - 12 | 75 - 85 | >97 | |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid | 5 - 8 | 82 - 90 | >97 |
Disclaimer: The data presented is for comparative and illustrative purposes. Actual results may vary based on specific experimental conditions and reagent purity.
Mechanistic Insights: Explaining the Performance Differences
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.[6]
References
Isomeric purity of 2-Methyl-4-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Isomeric Purity of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
This guide provides a comprehensive analysis of the isomeric purity of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the significance of isomeric purity, compares analytical methodologies for its assessment, and provides validated experimental protocols to ensure the quality and reliability of this key building block.
The Critical Role of Isomeric Purity in Synthesis
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures found in many pharmaceuticals, agrochemicals, and advanced materials.[2][4]
The success and reproducibility of the Suzuki-Miyaura coupling are profoundly dependent on the purity of the boronic acid used.[1][2] Isomeric impurities—molecules with the same chemical formula but different arrangements of atoms—are a significant concern. If present, these isomers can compete with the desired reagent in the catalytic cycle, leading to the formation of unintended regioisomeric products. This not only reduces the yield of the target molecule but also introduces complex purification challenges, consuming valuable time and resources. In pharmaceutical development, where molecular precision is directly linked to therapeutic efficacy and safety, controlling isomeric purity is non-negotiable.[1]
Understanding the Isomeric Landscape
The primary challenge in ensuring the quality of this compound lies in identifying and quantifying potential positional isomers that may arise during its synthesis.
Potential Positional Isomers
The most common impurities are other isomers of methyl-(trifluoromethyl)phenylboronic acid. The subtle differences in the positions of the methyl and trifluoromethyl groups on the phenyl ring can significantly alter the electronic and steric properties of the molecule, yet they can be difficult to separate and identify.
Caption: Key positional isomers of this compound.
Process-Related Impurities
Beyond positional isomers, other impurities can form during synthesis or storage:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in solution, their presence can affect stoichiometry.
-
Protodeboronation Products: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction, which can be catalyzed by acid, base, or metal salts, results in an inactive impurity (e.g., 1-methyl-3-(trifluoromethyl)benzene).[5]
Comparative Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the robust characterization of this compound. No single technique can provide a complete picture of purity; therefore, a combination of chromatography and spectroscopy is the industry standard.
| Methodology | Principle | Advantages | Limitations | Primary Application |
| RP-HPLC / UPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Excellent for separating isomers; highly quantitative and reproducible; high throughput.[6][7] | Requires chromophore for UV detection; can be challenging to achieve baseline separation for very similar isomers. | Quantitative Purity Assessment & Isomer Separation |
| LC-MS / MS | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. | Extremely sensitive for trace-level impurity detection; provides molecular weight confirmation.[8][9][10] | Ionization efficiency can vary between isomers; quantification requires standards. | Impurity Identification & Trace Analysis |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unrivaled for definitive structure elucidation and isomer identification; quantitative by integration.[11] | Lower sensitivity than chromatographic methods; can be complex to interpret mixtures. | Structure Confirmation & Isomer ID |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution for volatile impurities; excellent for identifying starting materials or deboronated byproducts. | Boronic acids are non-volatile and require derivatization prior to analysis.[12][13] | Analysis of Volatile Impurities |
Experimental Protocols for Quality Verification
The following protocols are designed as self-validating systems for assessing the isomeric purity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. sciex.com [sciex.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While 2-Methyl-4-(trifluoromethyl)phenylboronic acid is a valuable reagent in synthetic chemistry, its proper handling and disposal are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
I. Understanding the Hazard Profile: A Proactive Approach to Safety
Key Principles for Safe Handling:
-
Engineering Controls : All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection : Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use.
-
Body Protection : A lab coat and closed-toe shoes are required.
-
-
Avoid Ingestion and Inhalation : Never eat, drink, or smoke in laboratory areas. Minimize dust generation when handling the solid compound.[2]
II. The Cardinal Rule: Segregation and Labeling of Waste
The foundational principle of chemical waste management is proper segregation. This compound waste must be treated as hazardous and should never be mixed with non-hazardous waste or disposed of down the drain.[1]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.
-
Accurate Labeling : The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect unused or contaminated solid this compound in the designated container. This includes any contaminated items such as weighing paper or spatulas.
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid waste container. The label should also indicate the solvent(s) and approximate concentration.
-
III. Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Spill Response Protocol:
-
Alert and Evacuate : Immediately alert personnel in the vicinity and, if necessary, evacuate the area.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Contain the Spill :
-
Solid Spills : Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[2]
-
Liquid Spills : Use an absorbent material to contain and soak up the liquid.
-
-
Clean-Up : Carefully sweep or scoop the contained material into the designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. The Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service. Adherence to institutional and regulatory guidelines is mandatory.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and compliance at each stage.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes key parameters based on general guidelines for hazardous chemical waste.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Must be collected as hazardous waste, regardless of pH. | The chemical nature of the compound, not its pH, dictates its hazardous classification. |
| Drain Disposal | Strictly Prohibited | Phenylboronic acids and their derivatives can be harmful to aquatic life and should not enter sewer systems.[1] |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility and prevents leaks or reactions with the container material. |
| Storage Limit in Lab | Consult Institutional Satellite Accumulation Area (SAA) Limits | Adherence to local and federal regulations regarding the quantity of hazardous waste stored in a laboratory. |
Final Considerations: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





